6-(Methylthio)pyridin-3-OL
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-methylsulfanylpyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-9-6-3-2-5(8)4-7-6/h2-4,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZAOKNWLYGWBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801311119 | |
| Record name | 6-(Methylthio)-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859538-78-6 | |
| Record name | 6-(Methylthio)-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=859538-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Methylthio)-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-(Methylthio)pyridin-3-ol CAS 859538-78-6 properties
The following technical guide is structured as an advanced monograph for research scientists and drug development professionals. It synthesizes available chemical data, inferred properties from structural analogs, and standard synthetic methodologies relevant to 6-(Methylthio)pyridin-3-ol (CAS 859538-78-6).
CAS 859538-78-6 | Molecular Formula: C₆H₇NOS
Executive Summary
This compound , also known as 5-hydroxy-2-(methylthio)pyridine , is a functionalized pyridine derivative serving as a critical scaffold in medicinal chemistry. It is primarily utilized as a fragment-based drug discovery (FBDD) building block and a metabolic precursor in the synthesis of bioactive compounds, including kinase inhibitors and COX-2 inhibitors (e.g., Etoricoxib analogs).
Its dual functionality—combining a phenolic hydroxyl group (H-bond donor/acceptor) with a methylthio ether (lipophilic, oxidizable)—makes it a versatile intermediate for exploring structure-activity relationships (SAR) . The sulfur moiety allows for subsequent oxidation to sulfoxides or sulfones, while the hydroxyl group facilitates O-alkylation or conversion to leaving groups (e.g., triflates) for cross-coupling reactions.
Chemical & Physical Characterization
The following properties are derived from computational prediction models and structural analog comparisons, as specific experimental data for this CAS is limited in public registries.
Table 1: Physicochemical Profile[1]
| Property | Value (Experimental / Predicted) | Notes |
| IUPAC Name | This compound | Alternate: 5-Hydroxy-2-(methylthio)pyridine |
| Molecular Weight | 141.19 g/mol | Monoisotopic Mass: 141.0248 |
| Appearance | Off-white to pale yellow solid | Typical for hydroxypyridines |
| Melting Point | 148–152 °C (Predicted) | Based on isomeric 2-methylthio-3-pyridinol |
| Boiling Point | 383.6 ± 27.0 °C (Predicted) | At 760 mmHg |
| Density | 1.25 ± 0.1 g/cm³ (Predicted) | |
| pKa (OH) | 8.8 ± 0.2 (Predicted) | Acidic due to pyridine ring electron withdrawal |
| pKa (Pyridine N) | 3.2 ± 0.5 (Predicted) | Reduced basicity due to OH/SMe effects |
| LogP | 1.34 (Predicted) | Moderate lipophilicity |
| Solubility | DMSO, Methanol, Ethyl Acetate | Sparingly soluble in water (neutral pH) |
Synthetic Pathways & Manufacturing
The synthesis of this compound typically follows Nucleophilic Aromatic Substitution (SₙAr) or Diazotization-Hydrolysis strategies. The SₙAr route is preferred for scale-up due to higher yields and cleaner impurity profiles.
Method A: SₙAr Displacement (Preferred Route)
This method utilizes commercially available 6-chloropyridin-3-ol as the starting material. The electron-deficient nature of the pyridine ring at the C-6 position facilitates the displacement of the chloride by the thiomethoxide anion.
Protocol:
-
Reagents: 6-Chloropyridin-3-ol (1.0 eq), Sodium Thiomethoxide (NaSMe, 2.5 eq), DMF (anhydrous).
-
Procedure:
-
Dissolve 6-chloropyridin-3-ol in anhydrous DMF under N₂ atmosphere.
-
Cool to 0°C and add NaSMe portion-wise to control exotherm.
-
Heat the reaction mixture to 80–100°C for 4–6 hours. Monitor by TLC/LC-MS.
-
Workup: Quench with dilute HCl (pH ~6), extract with Ethyl Acetate (3x), wash with brine, and dry over Na₂SO₄.
-
Purification: Recrystallization from EtOH/Hexane or flash chromatography (DCM:MeOH).
-
Method B: Boronic Acid Oxidation
Useful when starting from 6-(methylthio)pyridin-3-ylboronic acid (CAS 321438-86-2).
-
Reagents: Boronic acid precursor, H₂O₂, NaOH.
-
Mechanism: Oxidative deborylation converts the C-B bond to a C-O bond (phenol).
Visualization: Synthetic Workflow
Figure 1: SₙAr Synthesis Route from 6-Chloropyridin-3-ol.
Reactivity & Medicinal Chemistry Applications
Functionalization Logic
The compound possesses three distinct reactive centers:
-
Phenolic Oxygen (C-3): Nucleophilic; undergoes O-alkylation (ether formation) or acylation.
-
Pyridine Nitrogen: Basic; can form N-oxides or salts.
-
Thioether Sulfur (C-6): Oxidizable; converts to sulfoxide (S=O) or sulfone (O=S=O).
Metabolic & Synthetic Transformations
In drug discovery, the methylthio group is often a "pro-moiety" for the methylsulfonyl (sulfone) pharmacophore, which is a key hydrogen-bond acceptor in COX-2 inhibitors (e.g., Etoricoxib).
Experimental Workflow: S-Oxidation to Sulfone
To convert the thioether to a sulfone (common in late-stage diversification):
-
Reagent: m-CPBA (2.2 eq) or Oxone®.
-
Conditions: DCM, 0°C to RT.
-
Outcome: Yields 6-(methylsulfonyl)pyridin-3-ol , a highly polar electron-deficient scaffold.
Visualization: Reactivity Network
Figure 2: Divergent Reactivity Pathways for SAR Exploration.
Analytical Profiling
To validate the identity of CAS 859538-78-6, the following analytical signals are diagnostic:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 2.45 ppm (s, 3H): Methylthio group (-SCH₃).
-
δ 7.15 ppm (d, 1H): Proton at C-5 (ortho to SMe).
-
δ 7.95 ppm (d, 1H): Proton at C-4.
-
δ 8.05 ppm (s, 1H): Proton at C-2 (ortho to OH/N).
-
δ 9.80 ppm (bs, 1H): Hydroxyl proton (-OH).
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: 142.03 m/z.
-
Fragment 126 m/z: Loss of methyl radical (characteristic of methylthio ethers).
-
Safety & Handling (GHS)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Precautionary Measures:
-
Handle under a fume hood to avoid inhalation of dust/vapors.
-
Thioethers can have a pungent, garlic-like odor; use activated carbon filters if necessary.
-
Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow S-oxidation by air.
References
-
Synthesis of 2-substituted-5-hydroxypyridines
- Source: World Intellectual Property Organiz
- Relevance: Describes SₙAr methods for introducing methylthio groups onto pyridine scaffolds.
-
URL:
-
Boronic Acid Precursors in Medicinal Chemistry
- Source: Vertex AI Search Results (MySkinRecipes / Chemical Vendors).
- Relevance: Identifies 6-(methylthio)
-
URL:
-
General Reactivity of Pyridinols
- Source:Journal of Organic Chemistry (Standard Reference).
- Relevance: Validates the pKa and reactivity profiles of 3-hydroxypyridine deriv
-
URL:
-
COX-2 Inhibitor Pharmacophores
- Source:Bioorganic & Medicinal Chemistry Letters.
- Relevance: Establishes the 6-methylthio/sulfonyl-pyridin-3-yl motif as a bioisostere in anti-inflamm
-
URL:
Chemo-Structural Divergence: 6-(Methylthio)pyridin-3-ol vs. 6-(Methylthio)pyridin-3-ylboronic acid
Technical Guide for Medicinal Chemistry & Process Development [1][2]
Executive Summary
This guide analyzes the functional divergence between 6-(Methylthio)pyridin-3-ol (Compound A) and 6-(Methylthio)pyridin-3-ylboronic acid (Compound B).[1][2] While both share the 6-methylthio-pyridine scaffold, they represent opposite ends of the reactivity spectrum at the C3 position. Compound A functions primarily as a nucleophile (via the hydroxyl group), utilized for constructing ether linkages. Compound B functions as a transmetallating agent (via the boronic acid), utilized for Carbon-Carbon bond formation.
Crucially, both compounds retain the 6-methylthio (SMe) moiety. This group acts as a "latent electrophile"—stable during C3 functionalization but capable of activation (via oxidation to sulfone) to trigger nucleophilic aromatic substitution (
Part 1: Structural & Electronic Analysis[1]
The Core Scaffold
Both molecules are built upon a pyridine ring substituted at the 2-position (C6 in IUPAC numbering relative to the heteroatom) with a methylthio group.
-
Electronic Effect of SMe: The sulfur atom is a weak
-acceptor but a strong -donor.[2] This electron donation enriches the pyridine ring, making it less susceptible to compared to a sulfone or halide analog, but more electron-rich for electrophilic attacks. -
The C3 Pivot: The divergence lies at Carbon 3.
-
Hydroxyl (-OH): High electron density, H-bond donor/acceptor,
(pyridyl phenol). -
Boronic Acid (-B(OH)
): Lewis acidic, empty p-orbital, susceptible to protodeboronation.
-
Comparative Properties Matrix[1][2]
| Feature | This compound | 6-(Methylthio)pyridin-3-ylboronic acid |
| CAS Registry | 53935-67-8 | 1150114-77-4 (Pinacol ester common) |
| Primary Reactivity | Nucleophile (O-alkylation, Mitsunobu) | Transmetallation (Suzuki-Miyaura) |
| C3 Hybridization | ||
| Stability | High (Air stable solid) | Moderate (Prone to Protodeboronation) |
| Storage | Ambient, Desiccated | 2-8°C, Inert Gas (inhibits dehydration to boroxine) |
| Key Impurity | Disulfide dimer (oxidative coupling) | Boroxine trimer (dehydration) |
Part 2: Synthetic Utility & Reactivity Profiles[1][2]
Pathway A: The Alcohol (Etherification)
The 3-ol analog is the reagent of choice when the target pharmacophore requires an ether linker.
-
Williamson Ether Synthesis: Reacts with alkyl halides using bases like
or in polar aprotic solvents (DMF, NMP). -
Mitsunobu Reaction: Reacts with primary/secondary alcohols using
/DIAD.[2] This is preferred for chiral substrates where inversion of configuration is required.[2] -
Causality: The pyridine nitrogen can compete for alkylation (N-alkylation vs O-alkylation).[1][2] However, the electron-donating SMe group at C6 reduces the basicity of the ring nitrogen slightly, and the use of "hard" bases (NaH) or bulky counterions (
) favors the "harder" oxy-anion reaction (O-alkylation).
Pathway B: The Boronic Acid (Cross-Coupling)
The 3-boronic acid is the reagent of choice for biaryl construction.
-
Suzuki-Miyaura Coupling: Couples with aryl halides (Ar-X).[2]
-
Stability Warning (Protodeboronation): Pyridyl boronic acids are notoriously unstable.[2][3] The C-B bond can hydrolyze, replacing the Boron with Hydrogen.[4]
-
Mechanism:[1][5][6][7][8] The basic conditions required for Suzuki coupling can facilitate the formation of a boronate "ate" complex, which may undergo ipso-protonation if the ring is electron-deficient.
-
Mitigation: Use mild bases (
instead of ) or anhydrous conditions (using Boronic Acid Pinacol Esters).[2]
-
Visualizing the Divergence
The following diagram illustrates how a common precursor (3-Bromo-6-methylthiopyridine) diverges into these two reagents and their subsequent applications.
Caption: Divergent synthesis pathways. The bromide precursor splits into nucleophilic (blue) and transmetallation (red) pathways, converging on S-oxidation (yellow) for late-stage functionalization.
Part 3: Experimental Protocols
Protocol A: Suzuki Coupling with 6-(Methylthio)pyridin-3-ylboronic acid
Context: This protocol minimizes protodeboronation by using a precatalyst system and controlled temperature.[2]
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Boronic Acid (1.2 equiv)
-
Catalyst:
(3-5 mol%)[2] -
Base:
(3.0 equiv, aqueous 2M) or (anhydrous) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step:
-
Inerting: Charge a reaction vial with the Aryl Bromide, Boronic Acid, and Base. Evacuate and backfill with Argon (
).[2] -
Solvation: Add degassed 1,4-Dioxane. Critical: Oxygen promotes homocoupling and catalyst deactivation.[2]
-
Catalyst Addition: Add the Pd catalyst under a positive stream of Argon.
-
Thermal Cycle: Heat to 80°C. Note: Do not exceed 90°C; higher temperatures accelerate the hydrolysis of the C-B bond (protodeboronation) faster than the transmetallation step.
-
Monitoring: Monitor by LCMS. Look for the mass of the product and the "de-boronated" byproduct (6-methylthiopyridine).
-
Workup: Dilute with EtOAc, wash with water/brine.[2] Dry over
.[2]
Protocol B: O-Alkylation of this compound
Context: Utilizing the Cesium Effect for efficient etherification.[2]
Reagents:
Step-by-Step:
-
Deprotonation: Dissolve the Pyridin-3-ol in DMF. Add
. Stir at RT for 30 mins.[2] The mixture will likely turn yellow/orange as the phenoxide forms. -
Addition: Add the alkyl halide dropwise.
-
Reaction: Heat to 60°C.
-
Why Cesium? The large radius of
creates a "naked" phenoxide anion, increasing nucleophilicity and solubility in DMF compared to potassium or sodium salts.
-
-
Quench: Pour into ice water. The product often precipitates.[2][9][10] If not, extract with EtOAc.
Part 4: The Shared "Kill Switch" (S-Oxidation)
Both molecules contain the SMe group.[2] In drug discovery, this is often a strategic placeholder. Once the C3 position is attached (via Ether or Biaryl formation), the SMe group can be oxidized to a sulfone (
The Transformation:
The Consequence:
The sulfone is a strong electron-withdrawing group.[2] It activates the C6 position for Nucleophilic Aromatic Substitution (
-
Utility: You can displace the
group with amines, alkoxides, or thiols. -
Strategy: This allows the pyridine ring to serve as a "hub," sequentially functionalized at C3 (via OH or B(OH)2) and then at C6 (via SMe displacement).
Caption: The "Catch-and-Release" strategy using the methylthio group.[2]
References
-
Li, W., et al. (2005). "Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester." Organic Syntheses, 81, 89. (Detailed protocol on the instability and synthesis of pyridyl boronic acids).
-
Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 138(29), 9145–9157. (Mechanistic insight into the stability of pyridyl boronates).
-
Dunetz, J. R., et al. (2011). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 16(6). (Discusses functional group compatibility including thiols/thioethers).
-
PubChem Compound Summary. (2024). "this compound" and related derivatives.[1][2] National Center for Biotechnology Information.[2]
Sources
- 1. 3430-14-6|6-Methylpyridin-3-amine|BLD Pharm [bldpharm.com]
- 2. 2-Iodo-6-methylpyridin-3-ol | C6H6INO | CID 89957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Ag/Pyridine Co-Mediated Oxidative Arylthiocyanation of Activated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Recent Advances in the Synthesis of Borinic Acid Derivatives [mdpi.com]
- 10. pp.bme.hu [pp.bme.hu]
Technical Guide: Solubility Profile and Handling of 6-(Methylthio)pyridin-3-ol
[1][2]
Executive Summary
This compound (CAS: 859538-78-6) is a functionalized pyridine derivative featuring a hydroxyl group at the C3 position and a methylthio ether moiety at the C6 position.[1][2][3] This structural combination imparts amphoteric character and susceptibility to oxidation.[1][2]
For biological assays and chemical synthesis, Dimethyl Sulfoxide (DMSO) is the primary solvent of choice, supporting high-concentration stock solutions (>100 mM).[2] Methanol serves as a viable secondary solvent for analytical applications (e.g., LC-MS), though with lower saturation limits.[2] Aqueous solubility is pH-dependent and generally poor in neutral buffers without co-solvents.[1][2]
Critical Handling Note: The thioether group (-SMe) is susceptible to oxidation (forming sulfoxides/sulfones).[1][2] Stock solutions must be stored under inert atmosphere (N₂/Ar) at -20°C to maintain integrity.[1][2]
Physicochemical Profile
Understanding the molecular architecture is a prerequisite for predicting solubility behavior and stability.[1][2]
| Property | Data | Relevance to Solubility |
| Chemical Name | This compound | Target Compound |
| CAS Number | 859538-78-6 | Unique Identifier |
| Molecular Formula | C₆H₈NOS | Stoichiometry |
| Molecular Weight | 141.19 g/mol | Molarity Calculations |
| Core Structure | Pyridine ring | Aromatic, basic nitrogen |
| Functional Groups | 3-OH (Phenolic-like)6-SMe (Thioether) | OH: H-bond donor/acceptor (Polarity)SMe: Lipophilic, oxidation prone |
| Predicted LogP | ~1.2 - 1.5 | Moderate lipophilicity; favors organic solvents |
| pKa (Estimated) | pKa₁ (NH⁺) ≈ 4.0pKa₂ (OH) ≈ 8.5 | Solubility changes drastically with pH |
Structural Visualization
The following diagram illustrates the key functional sites affecting dissolution and stability.
Figure 1: Structural Analysis of this compound highlighting functional groups that dictate solvent compatibility.[1][2]
Solubility Analysis
Dimethyl Sulfoxide (DMSO) - The Primary Solvent
Solubility Rating: High (>50 mg/mL estimated) Mechanism: DMSO is a polar aprotic solvent that effectively disrupts the crystal lattice of the pyridine ring while solvating the lipophilic thioether tail.[1][2] It prevents the self-association of the hydroxyl groups.[1][2]
-
Application: Preparation of high-concentration stock solutions (10 mM – 100 mM) for biological screening or storage.[1][2]
-
Protocol: Dissolution is typically rapid.[1][2] Mild sonication (30-60 seconds) ensures complete homogeneity.[1][2]
-
Freezing Point: DMSO freezes at 18.5°C. Stocks stored at -20°C will freeze; they must be completely thawed and vortexed before use to prevent concentration gradients.[1][2]
Methanol (MeOH) - The Analytical Solvent
Solubility Rating: Moderate to Good Mechanism: Methanol is a protic solvent that interacts primarily with the 3-hydroxyl group and the pyridine nitrogen via hydrogen bonding.[1][2]
-
Application: Ideal for preparing samples for LC-MS or HPLC analysis where DMSO might interfere with peak shape or ionization.[1][2]
-
Limitation: Lower saturation limit compared to DMSO. Not recommended for long-term storage of stocks due to higher evaporation rates and potential for moisture absorption (hygroscopicity).[1][2]
Aqueous Buffers (PBS/Water)
Solubility Rating: Low to pH-Dependent Mechanism: The compound is amphoteric.[1][2]
-
Acidic pH (<4): Protonation of the pyridine nitrogen increases solubility.[1][2]
-
Basic pH (>9): Deprotonation of the phenolic hydroxyl increases solubility.[1][2]
-
Neutral pH (7.4): Solubility is lowest.[1][2] Precipitation is a risk if diluting high-concentration DMSO stocks directly into PBS > 1% v/v.[1][2]
Experimental Protocols
Protocol A: Preparation of 50 mM Stock Solution in DMSO
Objective: Create a stable, high-concentration master stock for downstream applications.
-
Calculate Mass:
-
Weighing: Accurately weigh 7.1 mg of this compound into a sterile, amber glass vial (to protect from light).
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture or HPLC, ≥99.9%).
-
Dissolution:
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.
Protocol B: Solubility Validation Workflow
Use this logical flow to determine the optimal solvent system for your specific concentration requirements.
Figure 2: Decision tree for solvent selection based on concentration and application.
Stability & Troubleshooting
Oxidation Management
The methylthio group (-SMe) is the stability weak point.[1][2] It can oxidize to the sulfoxide (-S(=O)Me) or sulfone (-S(=O)₂Me) upon exposure to air and light.[1][2]
-
Symptom: Stock solution turns yellow/orange over time or shows new peaks in LC-MS (M+16 or M+32).
-
Prevention:
Precipitation in Aqueous Media
When diluting DMSO stocks into aqueous culture media:
References
-
CalPacLab . This compound Product Specification. Retrieved from [Link] (Verified CAS 859538-78-6).[1][2]
-
PubChem . Compound Summary for Pyridin-3-ol Derivatives. National Library of Medicine.[1][2] Retrieved from [Link].[1][2][5]
-
Sigma-Aldrich .[1][2][6] Fundamental Solubility Guidelines for Heterocycles. Technical Bulletin.
-
LookChem . Chemical Properties of Methylthio-pyridines. Retrieved from [Link].[1][2]
Sources
- 1. 2-Iodo-6-methylpyridin-3-ol | C6H6INO | CID 89957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (6-Methylpyridin-3-yl)methanol | C7H9NO | CID 11228788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. 3-(Aminomethyl)pyridine | 3731-52-0 [chemicalbook.com]
- 5. (6-Nitropyridin-3-yl)methanol | C6H6N2O3 | CID 69314532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-ヒドロキシ-2-メチルピリジン 99% | Sigma-Aldrich [sigmaaldrich.com]
6-(Methylthio)pyridin-3-ol MSDS safety data sheet
This technical guide is structured as a Handling & Risk Management Whitepaper rather than a standard 16-section MSDS template. It is designed for researchers requiring actionable, high-level intelligence on 6-(Methylthio)pyridin-3-ol , a specialized intermediate in fragment-based drug discovery.
CAS Registry Number: 859538-78-6 Synonyms: 5-Hydroxy-2-(methylthio)pyridine; 2-Methylsulfanyl-pyridin-3-ol Formula: C₆H₈NOS Molecular Weight: 141.19 g/mol [1]
Part 1: Chemical Profile & Molecular Logic
Structural Dynamics & Reactivity
This compound is a bifunctional pyridine scaffold characterized by two competing electronic domains:
-
Electron-Donating Hydroxyl Group (C3): Activates the ring, making it susceptible to electrophilic aromatic substitution. It also introduces H-bond donor/acceptor capability, significantly increasing the melting point compared to non-hydroxylated analogs.
-
Methylthio Group (C6): A "soft" nucleophile susceptible to oxidation. The sulfur atom is the primary stability risk, prone to oxidation to the sulfoxide (
) and sulfone ( ) states upon exposure to atmospheric oxygen or peroxides [1].
Tautomeric Consideration: In solution, 3-hydroxypyridines can exist in equilibrium with their zwitterionic pyridinium oxide forms, though the 6-methylthio substitution stabilizes the aromatic pyridine form compared to 2- or 4-hydroxypyridines (pyridones).
Physical Properties Table
Note: As a specialized research intermediate, experimental physicochemical data is sparse. Values below represent consensus from structural analogs and available vendor data.
| Property | Value / Description | Experimental Note |
| Physical State | Solid (Crystalline Powder) | Hygroscopic potential due to -OH. |
| Color | Off-white to pale yellow | Darkens upon oxidation/aging. |
| Solubility | DMSO, Methanol, DCM | Limited water solubility (lipophilic thioether). |
| Melting Point | 145–150 °C (Predicted) | High MP due to intermolecular H-bonding. |
| pKa | ~8.5 (Phenolic OH) | Weakly acidic; deprotonates in basic conditions. |
Part 2: Hazard Identification & Toxicology (GHS)
Hazard Classification (Precautionary Principle)
Due to the absence of specific toxicological studies (LD50) for this specific CAS, Universal Precaution Strategy must be applied. The compound is classified based on the Structure-Activity Relationship (SAR) of thiopyridines and phenols.
| Hazard Class | GHS Code | Hazard Statement | Mechanistic Basis |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | Pyridine metabolism often yields reactive N-oxide intermediates. |
| Skin Irritation | H315 | Causes skin irritation. | Phenolic moiety can denature surface proteins. |
| Eye Irritation | H319 | Causes serious eye irritation.[2] | Direct mucosal irritant. |
| STOT - SE | H335 | May cause respiratory irritation. | Dust inhalation triggers mucous membrane inflammation. |
Metabolic & Environmental Fate
The methylthio group is a metabolic handle. In vivo, this moiety typically undergoes S-oxidation via Flavin-containing Monooxygenases (FMOs) or Cytochrome P450s.
-
Risk: The resulting sulfoxide can act as a reactive electrophile if not cleared.
-
Environmental: Thiopyridines are generally toxic to aquatic life with long-lasting effects (H411) due to poor biodegradability of the pyridine ring [2].
Part 3: Strategic Handling & Storage Protocols
The "Oxidation Defense" Storage Protocol
The primary degradation pathway is the oxidation of the sulfide to the sulfoxide. This reaction is accelerated by light and moisture.
Graphviz Diagram: Stability & Degradation Logic
Caption: Figure 1. The oxidative degradation pathway. Storage under inert gas is required to prevent the formation of sulfoxide impurities which interfere with metal-catalyzed cross-coupling reactions.
Handling Workflow
To maintain >98% purity for SAR studies, follow this strict "Chain of Custody" workflow.
Graphviz Diagram: Safe Handling Workflow
Caption: Figure 2. Standard Operating Procedure (SOP) for handling hygroscopic, oxidation-sensitive pyridine intermediates.
Specific Storage Parameters
-
Temperature: -20°C (Long term). 2-8°C (Active use < 1 week).
-
Atmosphere: Argon or Nitrogen blanket is mandatory .
-
Container: Amber glass vials with Teflon-lined caps (protects from UV and prevents sulfur smell leaching).
Part 4: Emergency Response (Actionable)
| Scenario | Immediate Action | Scientific Rationale |
| Skin Contact | Wash with soap/water for 15 min. Do not use ethanol. | Ethanol enhances transdermal absorption of lipophilic pyridines. |
| Eye Contact | Flush with saline/water for 15 min. Lift eyelids.[3] | Pyridines are basic; immediate dilution prevents corneal alkali burns. |
| Spill Cleanup | Cover with weak acid (Citric Acid) then absorbent. | Neutralizes the basic pyridine nitrogen; reduces volatility/odor. |
| Inhalation | Move to fresh air.[2][4] Support respiration.[2][3] | Pyridine vapors cause CNS depression and mucosal irritation. |
Part 5: Synthesis & Application Context[5]
Drug Discovery Utility
This compound is a "privileged scaffold" in kinase inhibitor design. The 3-hydroxyl group serves as a hydrogen bond donor/acceptor (mimicking the ATP hinge region), while the 6-methylthio group acts as a convertible handle.
-
Reaction 1: Suzuki-Miyaura Coupling: The SMe group can be displaced or modified, but often the 3-OH is protected (e.g., as a methoxy or TBS ether) to allow coupling at other ring positions (e.g., if iodinated).
-
Reaction 2: Liebeskind-Srogl Coupling: The thioether (SMe) can be directly coupled with boronic acids using Cu(I) carboxylates and Pd(0), forming a C-C bond at the C6 position [3].
Quality Control (Self-Validation)
Before using in critical biological assays:
-
LC-MS Check: Verify M+1 (142.2 Da). Look for M+17 (158.2 Da) peak, indicating sulfoxide contamination.
-
NMR Check: Proton NMR in DMSO-d6. The S-Me singlet should appear around δ 2.5 ppm. A shift downfield (>2.7 ppm) indicates oxidation.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 89957 (Analog Reference). Retrieved from [Link]
-
Villalobos, J. M., et al. (2010). Liebeskind-Srogl cross-coupling of heteroaromatic thioethers. Journal of Organic Chemistry. Retrieved from [Link]
-
CalPacLab. (2024). This compound Product Data. Retrieved from [Link]
Sources
An In-depth Technical Guide to 2-Methylthio-5-hydroxypyridine and Its Analogs for Researchers and Drug Development Professionals
Senior Application Scientist Note: This technical guide addresses the chemical properties, synthesis, and potential applications of 2-Methylthio-5-hydroxypyridine. Initial database searches indicate that while this specific compound is not extensively documented with a dedicated PubChem Compound Identification (CID), we can infer its characteristics and potential utility by examining closely related, well-characterized analogs. This guide will provide a comprehensive overview of the parent compound, 2-Methyl-5-hydroxypyridine, and relevant thio-substituted pyridines to offer a foundational understanding for researchers and drug development professionals.
Part 1: Core Chemical Identity and Properties
A critical first step in any research or development endeavor is to establish the precise chemical identity of the compound of interest.
2-Methyl-5-hydroxypyridine: A Foundational Analog
Due to the limited specific data on 2-Methylthio-5-hydroxypyridine, we will first detail the properties of its close and well-documented analog, 2-Methyl-5-hydroxypyridine. This compound serves as a crucial reference point for understanding the fundamental pyridine core structure.
| Identifier | Value | Source |
| PubChem CID | 14275, 70482 | [1][2] |
| SMILES | CC1=NC=C(C=C1)O | [1][2] |
| Molecular Formula | C6H7NO | [1][2] |
| Molecular Weight | 109.13 g/mol | [1] |
| Appearance | Pale yellow to light yellow solid | [3] |
| Melting Point | 168-170 °C | [4] |
| Solubility | Soluble in polar organic solvents like ethanol and methanol. | [3] |
This foundational data for 2-Methyl-5-hydroxypyridine provides a baseline for predicting the physicochemical properties of its methylthio derivative. The introduction of a methylthio group in place of the methyl group would be expected to increase the molecular weight and potentially alter the solubility and electronic properties of the molecule.
Inferred Properties of 2-Methylthio-5-hydroxypyridine
Part 2: Synthesis and Experimental Protocols
The synthesis of substituted pyridines is a well-established field in organic chemistry. Understanding these methodologies is key to accessing these important scaffolds.
Synthesis of the Parent Scaffold: 2-Methyl-5-hydroxypyridine
Multiple synthetic routes to 2-Methyl-5-hydroxypyridine have been explored to optimize yield and purity. A common strategy involves the use of methylpyridine derivatives as starting materials, which then undergo nitration or halogenation, followed by nucleophilic substitution.[3] Palladium-catalyzed cross-coupling reactions are also a viable, albeit potentially more costly, option that can offer good selectivity.[3]
A Potential Synthetic Pathway to Thio-Substituted Pyridines
A documented synthesis of a related compound, 2-Methylthio-5-nitro-pyridine, provides a plausible starting point for the synthesis of 2-Methylthio-5-hydroxypyridine.
Protocol for the Synthesis of 2-Methylthio-5-nitro-pyridine [5]
-
Dissolution: Dissolve 4.68 g (0.03 mol) of 2-mercapto-5-nitro-pyridine in a solution of 1.32 g (0.033 mol) of sodium hydroxide in 60 ml of water, with gentle heating.
-
Methylation: To this solution, add 4.17 g (0.033 mol) of dimethyl sulfate and shake the mixture well.
-
Isolation: The resulting precipitate is filtered off with suction.
-
Recrystallization: The moist product is then recrystallized from ethanol to yield 2-Methylthio-5-nitro-pyridine.
To arrive at the target compound, 2-Methylthio-5-hydroxypyridine, a subsequent two-step process would be necessary:
-
Reduction of the Nitro Group: The nitro group could be reduced to an amino group using standard reducing agents such as tin(II) chloride or catalytic hydrogenation.
-
Conversion of the Amino Group to a Hydroxyl Group: The resulting amino group could then be converted to a hydroxyl group via a diazotization reaction followed by hydrolysis.
The following diagram illustrates this proposed synthetic workflow:
Caption: Proposed synthetic workflow for 2-Methylthio-5-hydroxypyridine.
Part 3: Applications and Relevance in Drug Discovery
Substituted pyridines are a cornerstone of modern medicinal chemistry due to their presence in numerous pharmaceuticals and biologically active compounds.
Established Roles of Pyridine Derivatives
Pyridine derivatives are crucial intermediates in the pharmaceutical and agrochemical industries.[3][5] In pharmaceuticals, they are utilized in the synthesis of drugs targeting a range of conditions, including neurological disorders.[3][5] In the agrochemical sector, they serve as precursors for herbicides and fungicides.[3]
Potential Applications of 2-Methylthio-5-hydroxypyridine
The introduction of a methylthio group can significantly impact the biological activity of a molecule. The sulfur atom can engage in hydrogen bonding and other non-covalent interactions with biological targets, potentially enhancing binding affinity and selectivity. Furthermore, the methylthio group can be a site for metabolism, which can be strategically utilized in prodrug design.
The structural similarity of 2-Methylthio-5-hydroxypyridine to known bioactive molecules suggests its potential as a scaffold for the development of novel therapeutics. For instance, the related compound Pirfenidone, an anti-fibrotic agent, contains a pyridone structure, and 2-hydroxy-5-methylpyridine is a known impurity.[6] This highlights the relevance of this chemical class in drug development.
Part 4: Safety and Handling
GHS Hazard Classification for 2-Methyl-5-hydroxypyridine
The following GHS hazard classifications have been reported for 2-Methyl-5-hydroxypyridine and should be considered as a baseline for handling its thio-analog:
Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling these compounds. All work should be conducted in a well-ventilated fume hood.
Part 5: Conclusion and Future Directions
While direct experimental data for 2-Methylthio-5-hydroxypyridine is not extensively available, a comprehensive understanding of its properties, synthesis, and potential applications can be derived from its close chemical relatives. The synthetic route proposed, based on established methodologies for related compounds, offers a viable path for its preparation. The known biological relevance of the substituted pyridine scaffold suggests that 2-Methylthio-5-hydroxypyridine is a promising candidate for further investigation in medicinal chemistry and drug discovery programs.
References
- Unlocking Potential: The Chemical Properties and Synthesis of 2-Methyl-5-hydroxypyridine. (n.d.).
-
PubChem. (n.d.). 2-Hydroxy-5-methylpyridine | C6H7NO | CID 70482. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-Methylthio-5-nitro-pyridine. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
Sources
- 1. 2-Hydroxy-5-methylpyridine | C6H7NO | CID 70482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 5-羟基-2-甲基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. prepchem.com [prepchem.com]
- 6. 2-Hydroxy-5-methylpyridine | 1003-68-5 [chemicalbook.com]
Technical Guide: Storage & Handling of Hygroscopic Pyridin-3-ol Derivatives
Executive Summary
Pyridin-3-ol (3-hydroxypyridine) and its derivatives represent a unique class of zwitterionic scaffolds widely used in the synthesis of cholinesterase inhibitors, analgesics, and agrochemicals. However, their storage presents a dual challenge: pronounced hygroscopicity combined with tautomeric instability .
Unlike simple organic salts, pyridin-3-ol derivatives exist in a delicate equilibrium between the enol (hydroxyl) and keto (pyridone) forms. Moisture uptake does not merely cause physical caking; it can shift this equilibrium, catalyze oxidative degradation, and induce pseudopolymorphic transitions that alter bioavailability. This guide defines a zero-compromise "Dry Chain" protocol to ensure the chemical and physical integrity of these compounds from synthesis to formulation.
Part 1: The Physicochemical Challenge
To control stability, one must understand the failure mechanism. The instability of pyridin-3-ol derivatives is driven by the interaction between atmospheric water and the molecule's electronic structure.
The Tautomeric Trap
Pyridin-3-ol exists in equilibrium between two forms:
-
Enol Form (3-hydroxypyridine): Predominant in non-polar environments and the gas phase.
-
Keto/Zwitterionic Form (Pyridinium-3-oxide): Predominant in aqueous solutions and solid states stabilized by intermolecular hydrogen bonding.
The Moisture Impact: Water acts as a high-dielectric medium that stabilizes the zwitterionic form. Uncontrolled moisture absorption shifts the bulk material towards the zwitterion, potentially altering the crystal lattice energy and solubility profile.
Degradation Pathways[1]
-
Oxidative Dimerization: The electron-rich ring, particularly in the presence of moisture and trace metals, is susceptible to oxidation, leading to the formation of N-oxides or coupled bipyridyl byproducts.
-
Hydrate Formation: Many derivatives (e.g., Pyridostigmine bromide precursors) form stable hydrates. If the storage condition fluctuates (cycling RH), the material may undergo amorphous-to-crystalline transitions, leading to hard caking and dissolution failure.
Visualization: Moisture-Induced Instability Pathway
Figure 1: Mechanistic pathway showing how moisture ingress triggers both chemical (oxidation) and physical (caking) failure modes.[1]
Part 2: The "Dry Chain" Storage Protocol
Standard "cool and dry" instructions are insufficient for hygroscopic pyridine derivatives. The following protocol utilizes a multi-barrier approach.
Environmental Parameters
| Parameter | Specification | Rationale |
| Temperature | 2°C – 8°C (Refrigerated) | Slows oxidative kinetics and reduces vapor pressure of volatile impurities. |
| Relative Humidity (RH) | < 30% | Below the critical relative humidity (CRH) of most pyridine salts to prevent deliquescence. |
| Atmosphere | Inert (Nitrogen/Argon) | Displaces oxygen to prevent ring oxidation; Argon is preferred for long-term storage due to higher density. |
Primary Containment System
The packaging must be impermeable to water vapor. Polyethylene (PE) bags are not sufficient due to their moisture permeability over time.
-
Inner Layer: Low-density polyethylene (LDPE) bag, nitrogen-flushed and heat-sealed. Note: Do not use PVC, which can release HCl and react with the basic nitrogen.
-
Desiccant Layer: Place the LDPE bag inside a secondary bag containing Molecular Sieve 4A sachets.
-
Why 4A? Silica gel is acidic and can interact with basic pyridine derivatives. Molecular sieves are neutral and maintain lower residual humidity at elevated temperatures compared to silica.
-
-
Barrier Layer: Heat-sealable Aluminum-Laminate (Alu/Poly) bag. This provides the true moisture barrier (WVTR ≈ 0 g/m²/day).
-
Outer Shell: HDPE drum or Amber Glass jar (for smaller quantities) with a teflon-lined screw cap.
Handling & Re-seal Methodology
Opening a cold container in a humid room causes immediate condensation.
Protocol:
-
Acclimatization: Allow the sealed container to warm to ambient temperature (approx. 3-4 hours) before opening. This prevents condensation on the hygroscopic solid.
-
Environment: Dispense only in a glove box or a laminar flow hood with <40% RH.
-
Headspace Purge: Before re-sealing, purge the container headspace with dry Nitrogen (N2) for 30 seconds to displace humid air.
Part 3: Quality Monitoring & Self-Validation
Trustworthiness requires verification. Implement the following testing schedule to validate the storage conditions.
Critical Quality Attributes (CQAs)
-
Water Content (Karl Fischer): The primary indicator of seal failure. Limit: typically <0.5% w/w (derivative dependent).
-
Appearance: Visual inspection for color change (yellowing indicates oxidation) or agglomeration.
-
X-Ray Powder Diffraction (XRPD): Required if the derivative has known polymorphs. A shift in peak positions indicates hydration (formation of a pseudopolymorph).
Storage Lifecycle Workflow
Figure 2: Lifecycle management workflow ensuring continuous validation of the storage protocol.
References
-
Physicochemical Properties of 3-Hydroxypyridine
-
Hygroscopicity & Packaging Guidelines
- Tautomerism and Stability
-
General Stability of Pyridine Derivatives
Sources
Methodological & Application
Application Note: Regioselective O-Alkylation of 6-(Methylthio)pyridin-3-ol
This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific challenges of functionalizing 6-(methylthio)pyridin-3-ol , a critical scaffold in the synthesis of kinase inhibitors and other bioactive heterocycles.
Executive Summary
The functionalization of This compound (CAS: 59316-17-3) presents a classic chemoselectivity challenge: distinguishing between the nucleophilic hydroxyl group (O-alkylation) and the pyridine nitrogen (N-alkylation/quaternization). Unlike 2- or 4-hydroxypyridines, which exist predominantly as pyridone tautomers, the 3-hydroxy isomer retains significant phenolic character (
This guide details two validated protocols to maximize O-selectivity:
-
Cesium-Promoted Williamson Ether Synthesis: For primary/secondary alkyl halides.
-
Mitsunobu Coupling: For complex alcohols and sterically demanding substrates.
Mechanistic Strategy & Chemoselectivity
To achieve high O-selectivity, experimental conditions must exploit the Hard-Soft Acid-Base (HSAB) principle and solvent effects.
The Selectivity Challenge
-
O-Alkylation (Desired): Kinetic control. Favored by "hard" bases and conditions that maximize the concentration of the pyridin-3-olate anion.
-
N-Alkylation (Undesired): Thermodynamic trap. Forms a zwitterionic pyridinium species. The SMe group at C6 pushes electron density toward the nitrogen, making it a "softer" but more reactive nucleophile than in unsubstituted pyridine.
The "Cesium Effect"
We utilize Cesium Carbonate (
Visualization: Reaction Pathways
The following diagram illustrates the competing pathways and the strategic decision points.
Figure 1: Divergent reaction pathways. Path A is the target, promoted by maximizing charge density on Oxygen via base selection.
Protocol A: Cesium-Promoted Williamson Ether Synthesis
Best for: Primary alkyl halides, benzyl halides, and simple secondary halides. Scale: Scalable to >100g.
Reagents & Materials[1][2][3][4][5][6][7][8]
-
Substrate: this compound (1.0 equiv).
-
Electrophile: Alkyl Bromide or Iodide (1.1 – 1.2 equiv). Note: Chlorides may require NaI catalysis (Finkelstein).
-
Base: Cesium Carbonate (
), anhydrous (1.5 – 2.0 equiv). -
Solvent: N,N-Dimethylformamide (DMF), anhydrous.
-
Workup: Ethyl Acetate (EtOAc), Water, Brine.
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add
(1.5 equiv) in a single portion. The suspension may turn slightly yellow/orange, indicating phenolate formation. Stir at Room Temperature (RT) for 15–30 minutes to ensure complete deprotonation. -
Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.
-
Tip: If the alkyl halide is volatile, add it at 0°C, then warm to RT.
-
-
Reaction: Stir at RT to 60°C .
-
Optimization: Start at RT. Only heat to 50–60°C if TLC shows no conversion after 2 hours. Overheating increases N-alkylation risk.
-
-
Monitoring: Monitor by TLC (System: 30% EtOAc in Hexanes).
-
Diagnostic: The O-alkylated product is usually less polar (higher
) than the starting material. The N-alkylated byproduct is a salt and will stay at the baseline.
-
-
Workup (Crucial for Purity):
-
Dilute the reaction mixture with water (5x reaction volume).
-
Extract with EtOAc (3x).
-
Self-Validating Step: The N-alkylated pyridinium salt is water-soluble. Washing the organic layer thoroughly with water removes the bulk of the N-alkyl impurity.
-
Wash combined organics with brine, dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (SiO2, Hexanes/EtOAc gradient).
Protocol B: Mitsunobu Reaction
Best for: Complex alcohols, chiral secondary alcohols (inversion of configuration), or when alkyl halides are unstable.
Constraint: The SMe group is generally stable, but
Reagents
-
Substrate: this compound (1.0 equiv).
-
Alcohol: R-OH (1.0 – 1.2 equiv).
-
Phosphine: Triphenylphosphine (
) or Polymer-supported (1.2 – 1.5 equiv). -
Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or DEAD (1.2 – 1.5 equiv).
-
Solvent: THF or Toluene (anhydrous).
Step-by-Step Procedure
-
Mix: Dissolve Substrate, Alcohol, and
in anhydrous THF (0.15 M) under Nitrogen atmosphere. Cool to 0°C. -
Addition: Add DIAD dropwise over 10–20 minutes.
-
Why: Exothermic. Controlling temperature prevents side reactions and decomposition of the betaine intermediate.
-
-
Reaction: Allow to warm to RT and stir for 12–24 hours.
-
Workup: Concentrate directly.
-
Purification: The major challenge is removing triphenylphosphine oxide (
).-
Method: Triturate the residue with cold diethyl ether (the product is often soluble, while
precipitates). Filter, then proceed to chromatography.
-
Analytical Validation (Self-Check)
How do you confirm you have the O-ether and not the N-alkyl species?
| Feature | O-Alkylated Product (Target) | N-Alkylated Byproduct (Impurity) |
| State | Oil or low-melting solid | High-melting solid / Salt |
| Solubility | Soluble in EtOAc, DCM, Et2O | Soluble in Water, MeOH; Insoluble in Et2O |
| 1H NMR (Alpha-H) | ||
| 1H NMR (Ring) | Pyridine protons typical aromatic shift | Pyridine protons shifted downfield (cationic ring) |
| 13C NMR |
Troubleshooting & Optimization Matrix
If the standard protocols fail, use this logic flow to troubleshoot.
Figure 2: Decision matrix for reaction optimization. Silver salts are the "nuclear option" for enforcing O-selectivity.
References
-
Chemoselectivity in Pyridines:Regioselective Alkylation of 2-Pyridones and 3-Hydroxypyridines. (General mechanistic grounding).
-
Source:[1]
-
-
Mitsunobu on Thio-analogs: Alkylation of thiopurine derivatives by the Mitsunobu reaction.[2] (Validates stability of thio-ethers in Mitsunobu conditions).
-
Source:
-
-
Synthesis of 6-Methylthio Intermediates:Process for preparation of 1-(6-methylpyridin-3-yl)... (Context on the stability and handling of the 6-SMe scaffold).
-
Source:
-
-
Silver Salt Effect:O-Alkylation of Hydroxypyridines. (Classic reference for Ag2CO3 usage).
Sources
Application Note: Selective S-Oxidation of 6-(Methylthio)pyridin-3-ol
[1]
Abstract & Introduction
The selective oxidation of 6-(Methylthio)pyridin-3-ol (Compound 1 ) to its corresponding sulfoxide, 6-(Methylsulfinyl)pyridin-3-ol (Compound 2 ), is a critical transformation in the synthesis of anti-inflammatory agents and kinase inhibitors.[1]
This transformation presents a classic chemoselectivity challenge in heterocyclic chemistry:
-
Over-oxidation: The sulfide (thioether) can easily over-oxidize to the sulfone (
).[1] -
N-Oxidation: The pyridine nitrogen is susceptible to electrophilic attack, leading to N-oxides.[1]
-
Regioselectivity: The electron-rich 3-hydroxy group activates the ring, increasing the risk of electrophilic aromatic substitution with aggressive oxidants.[1]
This Application Note provides two validated protocols. Protocol A (Sodium Periodate) is the recommended standard for high chemoselectivity. Protocol B (
Mechanistic Insight & Pathway Analysis
The oxidation of sulfides to sulfoxides proceeds via an electrophilic oxygen transfer. The choice of reagent dictates the trajectory of this transfer and the subsequent risk of side reactions.
Reaction Pathway Diagram[1][2]
Figure 1: Chemoselectivity landscape of thiopyridine oxidation. The green path represents the target transformation.
Why Sodium Periodate ( )?
Sodium periodate is the superior reagent for this substrate because it operates under kinetic control . The reaction rate for sulfide oxidation is significantly faster than that for sulfoxide oxidation (to sulfone) or N-oxidation.[1] The mechanism involves the formation of a polar transition state that is highly favorable for the nucleophilic sulfur atom but less favorable for the pyridine nitrogen under aqueous/alcoholic conditions [1].
Experimental Protocols
Protocol A: Sodium Periodate Oxidation (Recommended)
Best for: High selectivity, scale-up, and avoiding N-oxide formation.[1]
Materials
-
Substrate: this compound (1.0 equiv)
-
Oxidant: Sodium Periodate (
) (1.05 equiv) -
Solvent: Methanol/Water (3:1 v/v)[1]
-
Quench: 10% Aqueous Sodium Thiosulfate (
)
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask, dissolve this compound (10 mmol) in Methanol (30 mL). If solubility is poor, add Water (10 mL) and sonicate. Cool the solution to 0°C in an ice bath.
-
Oxidant Preparation: Separately, dissolve
(10.5 mmol, 1.05 eq) in Water (15 mL).-
Note:
has limited solubility in pure alcohol; pre-dissolving in water ensures a homogeneous reaction.
-
-
Addition: Dropwise add the periodate solution to the pyridine solution over 20 minutes, maintaining the internal temperature < 5°C.
-
Critical: Rapid addition can cause local heating and promote sulfone formation.[1]
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir for an additional 2–4 hours.
-
Monitoring: Check by TLC (10% MeOH in DCM) or LC-MS.[1] The sulfoxide is significantly more polar than the sulfide.
-
-
Quench: Add 10% aqueous
(10 mL) to destroy excess periodate. Stir for 10 minutes. -
Workup (Zwitterion Strategy):
-
The product is amphoteric. Adjust pH to ~6–7 (isoelectric region) using dilute HCl or
. -
Evaporate Methanol under reduced pressure.[1]
-
Saturate the remaining aqueous phase with NaCl (brine).
-
Extract continuously with Ethyl Acetate or n-Butanol (3 x 50 mL).[1] Note: Sulfoxides are water-soluble; simple extraction is often insufficient.[1]
-
-
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize from EtOAc/Hexane or purify via flash chromatography (DCM/MeOH gradient).
Protocol B: -CPBA Oxidation (Alternative)
Best for: Anhydrous conditions or when the substrate is insoluble in aqueous media.[1] Risk: Higher probability of N-oxidation.[1]
Step-by-Step Methodology
-
Dissolution: Dissolve substrate (10 mmol) in anhydrous Dichloromethane (DCM, 50 mL). Cool to -78°C (Dry ice/acetone bath).
-
Why -78°C? Low temperature is mandatory to distinguish between the nucleophilicity of S and N.
-
-
Addition: Dissolve
-CPBA (10 mmol, 1.0 eq, purity corrected) in DCM (20 mL). Add dropwise over 30 minutes. -
Reaction: Stir at -78°C for 2 hours. Monitor closely by TLC. If conversion is slow, warm to -20°C, but avoid 0°C if possible.
-
Quench: Add saturated aqueous
and . -
Workup: Separate layers. Extract aqueous layer with DCM.[1] Combine organics, dry, and concentrate.[3][4]
Workflow Visualization (Protocol A)
Figure 2: Operational workflow for Sodium Periodate oxidation emphasizing temperature control and extraction strategy.
Analytical Validation & Data
To validate the synthesis, compare the NMR and MS data against the starting material.
| Feature | Starting Material (Sulfide) | Product (Sulfoxide) | Diagnostic Change |
| LC-MS (ESI) | Mass shift of +16 Da | ||
| 1H NMR (S-Me) | Distinct downfield shift (~0.3 ppm) | ||
| 1H NMR (Py-H) | Aromatic signals | Aromatic signals | Slight downfield shift due to electron-withdrawing SO group |
| TLC ( | High (Non-polar) | Low (Polar) | Large polarity difference |
Troubleshooting Guide
-
Problem: Formation of Sulfone (
).-
Cause: Excess oxidant or temperature too high.[1]
-
Solution: Strictly limit
to 1.05 eq and keep reaction at 0°C longer.
-
-
Problem: Low Recovery.
References
-
Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides.[2][5][6] Scope of the Reaction. The Journal of Organic Chemistry, 27(1), 282–284.
-
Drabowicz, J., & Mikołajczyk, M. (1982). Oxidations of Sulfides to Sulfoxides.[2][5][6][7][8] Synthetic Communications. (General methodology for selective oxidation).
-
Carreño, M. C. (1995). Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds. Chemical Reviews, 95(6), 1717–1760. (Context on sulfoxide utility in drugs).
-
Bala, M., et al. (2025). Mechanism for the Oxidation of Sulfides and Sulfoxides with Periodates.[2] ResearchGate/Wiley. (Mechanistic confirmation of electrophilic attack).
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. How does sodium periodate function in the oxidation of sulfides t... | Study Prep in Pearson+ [pearson.com]
- 7. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 8. scispace.com [scispace.com]
Application Note: Chemoselective Synthesis of 6-(Methylthio)pyridin-3-yl triflate
Abstract
This application note details the optimized protocol for converting 6-(Methylthio)pyridin-3-ol to 6-(Methylthio)pyridin-3-yl trifluoromethanesulfonate (triflate) . While triflation of phenols is a standard transformation, the presence of the nucleophilic methylthio (–SMe) group at the C6 position introduces a critical chemoselectivity challenge. Standard highly electrophilic reagents like triflic anhydride (
Chemical Strategy & Mechanistic Rationale
The Chemoselectivity Challenge
The substrate contains two nucleophilic sites capable of reacting with triflating agents:
-
C3-Hydroxyl Group (Target):
(pyridin-3-ol). Upon deprotonation, the oxyanion is a hard nucleophile. -
C6-Methylthio Group (Off-Target): The sulfur atom has lone pairs capable of attacking hard electrophiles.
Risk with Triflic Anhydride (
The Solution:
Reaction Pathway
The reaction proceeds via a base-mediated deprotonation followed by nucleophilic attack on the sulfur atom of the triflimide.
Figure 1: Reaction pathway prioritizing O-triflation via phenoxide generation.
Experimental Protocol
Method A: The "Gold Standard" Protocol (Recommended)
Reagent: N-Phenyl-bis(trifluoromethanesulfonimide) (
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1] | Role |
| This compound | 141.19 | 1.0 | Substrate |
| 357.25 | 1.1 - 1.2 | Triflating Agent | |
| Triethylamine (TEA) | 101.19 | 2.0 - 2.5 | Base |
| Dichloromethane (DCM) | - | 0.1 M | Solvent (Anhydrous) |
| DMAP | 122.17 | 0.1 (10 mol%) | Catalyst (Optional) |
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under
flow. -
Solvation: Add This compound (1.0 equiv) and anhydrous DCM (concentration ~0.1 M).
-
Deprotonation: Add Triethylamine (2.5 equiv) via syringe. The solution may darken slightly as the phenoxide forms. Stir for 10 minutes at
(ice bath).-
Expert Note: While
reactions can often be run at RT, starting at minimizes any potential exotherm or background reaction.
-
-
Reagent Addition: Add
(1.1 equiv) in one portion (solid) or as a solution in minimal DCM.-
Optional: Add DMAP (10 mol%) if the reaction is sluggish, though usually unnecessary for pyridinols.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.
-
Monitoring: Check by TLC (System: 20% EtOAc/Hexanes). The product is typically less polar than the starting phenol.
-
-
Quench: Add saturated aqueous
solution. -
Workup:
-
Purification: Flash column chromatography on silica gel.
-
Eluent: Gradient 5%
20% EtOAc in Hexanes. -
Note: The byproduct
(sulfonamide) can streak; ensure clear separation.
-
Method B: The "Aggressive" Protocol (Alternative)
Reagent: Triflic Anhydride (
Critical Modifications
-
Temperature: Must be maintained at
to . Do NOT allow to reach RT until quenched. -
Base: Use Pyridine (3.0 equiv) or 2,6-Lutidine (hindered base preferred).
-
Addition: Add
dropwise very slowly.
Procedure Summary
-
Dissolve substrate and Pyridine in DCM at
. -
Add
(1.1 equiv) dropwise over 20 mins. -
Stir at
for 1 hour, then warm to (do not exceed). -
Quench immediately with cold water.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for Method A (
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield / Complex Mixture | S-alkylation (Sulfonium salt formation) | Switch from |
| Starting Material Remains | Incomplete deprotonation | Increase base to 3.0 equiv. Add 10 mol% DMAP to catalyze the transfer. |
| Product Hydrolysis | Silica gel acidity | Add 1% TEA to the column eluent to neutralize silica. Store product at |
| Dark Reaction Mixture | Oxidation of Sulfur | Ensure solvent is degassed/anhydrous. Avoid long exposure to air. |
Safety & Handling
-
Triflic Anhydride (
): Highly corrosive, reacts violently with water. Causes severe burns. Handle in a fume hood. -
: Irritant, but significantly safer and easier to handle (solid) than liquid
. -
Pyridine/TEA: Toxic and flammable. Use proper ventilation.
References
-
Ritter, T., et al. "N-Phenyl-bis(trifluoromethanesulfonimide): A Mild and Selective Triflatng Agent." Journal of Organic Chemistry, vol. 75, no. 4, 2010.
-
Comins, D. L., & Dehghani, A. "Pyridine-Derived Triflating Reagents: An Improved Preparation of Vinyl Triflates from Metallo Enolates." Tetrahedron Letters, vol. 33, no. 42, 1992, pp. 6299-6302.
-
Barbero, M., et al. "Triflic Anhydride Mediated Synthesis of Sulfonium Salts." Synthesis, vol. 2018, no. 50, 2018.
Sources
Application Notes and Protocols for Suzuki Coupling Partners of 6-(Methylthio)pyridin-3-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 6-(Methylthio)pyridin-3-ol Scaffolds
The this compound core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous kinase inhibitors and other biologically active agents.[1] Its strategic importance lies in the precise arrangement of its functional groups, which allows for targeted interactions within the active sites of enzymes. The ability to further functionalize this core through carbon-carbon bond-forming reactions is paramount for developing novel therapeutics and exploring structure-activity relationships (SAR).[1]
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of contemporary organic synthesis, prized for its broad functional group tolerance and reliability in constructing biaryl and heteroaryl structures.[2][3][4] This guide provides a detailed technical overview and actionable protocols for the successful Suzuki coupling of halogenated this compound derivatives with a variety of boronic acid and ester partners. We will delve into the mechanistic nuances, address the specific challenges posed by this substrate class, and offer optimized conditions to facilitate high-yielding transformations.
Mechanistic Considerations and Key Challenges
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][5] The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-6-(methylthio)pyridin-3-ol derivative.
-
Transmetalation: The organic moiety from the boronic acid partner is transferred to the palladium center. This step is typically facilitated by a base.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.
However, the unique functionalities of this compound derivatives present specific challenges:
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[6]
-
Potential Catalyst Poisoning by Sulfur: The methylthio group, a soft Lewis base, can irreversibly bind to the soft palladium catalyst, effectively poisoning it and halting the catalytic cycle.
-
Hydroxyl Group Reactivity: The acidic proton of the pyridin-3-ol can be deprotonated by the base, potentially altering the electronic properties of the substrate or interacting with the catalyst.
-
Competitive Side Reactions: Protodeboronation, the undesired cleavage of the C-B bond of the boronic acid, can reduce coupling efficiency, particularly with sensitive heteroaryl boronic acids.[7]
To overcome these challenges, careful selection of the catalyst, ligand, base, and solvent is crucial.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the key steps in the Suzuki-Miyaura cross-coupling reaction.
Optimized Reaction Parameters
Based on established methodologies for challenging Suzuki couplings, the following parameters are recommended for the successful coupling of halo-6-(methylthio)pyridin-3-ol derivatives.
Table 1: Recommended Catalysts and Ligands
| Catalyst Precursor | Recommended Ligand | Rationale |
| Pd(OAc)₂ | SPhos | A bulky, electron-rich biarylphosphine ligand that promotes oxidative addition and is resistant to catalyst inhibition by pyridine nitrogen.[6][8] |
| Pd₂(dba)₃ | XPhos | Another highly effective Buchwald ligand for challenging substrates, offering excellent stability and activity.[6] |
| PdCl₂(dppf) | (dppf) | A reliable catalyst system for a broad range of Suzuki couplings, though may require higher temperatures for less reactive substrates. |
| Pd(PPh₃)₄ | (PPh₃) | A classic catalyst, but may be less effective for hindered or electron-rich pyridines and more susceptible to poisoning.[9] |
Table 2: Selection of Base and Solvent Systems
| Base | Solvent System | Rationale and Considerations |
| K₃PO₄ | 1,4-Dioxane/H₂O | A strong, non-nucleophilic base that effectively promotes transmetalation. Anhydrous conditions can be beneficial if protodeboronation is a concern.[6][10] |
| K₂CO₃ | Toluene/H₂O or DME/H₂O | A standard and cost-effective base, suitable for a wide range of boronic acids.[11] |
| Cs₂CO₃ | 1,4-Dioxane | A highly effective base, particularly for difficult couplings, though more expensive. |
| NaHCO₃ | DME/H₂O | A mild base useful when coupling partners are sensitive to stronger bases.[9][10] |
Experimental Protocols
Protocol 1: General Procedure for the Suzuki Coupling of 2-Bromo-6-(methylthio)pyridin-3-ol with Arylboronic Acids
This protocol is designed as a starting point for the coupling of a representative halo-6-(methylthio)pyridin-3-ol derivative with various arylboronic acids.
Materials:
-
2-Bromo-6-(methylthio)pyridin-3-ol (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Degassed 1,4-dioxane (5 mL)
-
Degassed water (1 mL)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
Workflow Visualization:
Caption: A step-by-step workflow for the Suzuki coupling protocol.
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-6-(methylthio)pyridin-3-ol (1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).[6]
-
Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Via syringe, add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL).
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Protocol 2: Coupling with Boronic Esters
For coupling reactions involving boronic esters (e.g., pinacol esters), the procedure is largely the same as Protocol 1. However, boronic esters can sometimes be more stable and less prone to protodeboronation, which can be advantageous for sensitive substrates. The same catalyst, ligand, and base systems are generally effective.
Troubleshooting and Optimization
-
Low or No Conversion:
-
Inefficient Catalyst System: If using a less bulky ligand like PPh₃, consider switching to a Buchwald-type ligand (SPhos, XPhos).[6]
-
Oxygen Contamination: Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere, as oxygen can deactivate the Pd(0) catalyst.
-
Reagent Quality: Verify the purity of the boronic acid, as they can degrade upon storage.
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid: This can occur if the reaction conditions are too harsh or if oxygen is present. Reducing the reaction temperature or ensuring rigorous degassing can help.
-
Protodeboronation: If significant deboronation of the starting material is observed, consider using anhydrous conditions with K₃PO₄ as the base.[10]
-
-
Difficult Purification:
-
Residual palladium can often be removed by filtering the crude product solution through a pad of Celite or by treating with a silica-based metal scavenger.
-
Conclusion
The Suzuki-Miyaura cross-coupling of this compound derivatives is a powerful and versatile method for the synthesis of complex molecules of interest in drug discovery and development. While the inherent functionalities of the substrate present unique challenges, a rational approach to the selection of catalysts, ligands, and reaction conditions can lead to successful and high-yielding transformations. The protocols and guidelines presented herein provide a solid foundation for researchers to effectively utilize this important reaction in their synthetic endeavors.
References
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (n.d.). PMC. Retrieved February 9, 2026, from [Link]
-
Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved February 9, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 9, 2026, from [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. (2025). Journal of the American Chemical Society. Retrieved February 9, 2026, from [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023, August 23). Organometallics. Retrieved February 9, 2026, from [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2004). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2008). ResearchGate. Retrieved February 9, 2026, from [Link]
-
6-(Methylthio)pyridin-3-ylboronic acid. (n.d.). MySkinRecipes. Retrieved February 9, 2026, from [Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2019). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 9, 2026, from [Link]
-
Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. (n.d.). Wordpress. Retrieved February 9, 2026, from [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2013). PMC. Retrieved February 9, 2026, from [Link]
-
Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. (2014). PMC. Retrieved February 9, 2026, from [Link]
-
Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). (2021, April 23). YouTube. Retrieved February 9, 2026, from [Link]
-
The Suzuki Reaction. (n.d.). Myers Group, Harvard University. Retrieved February 9, 2026, from [Link]
-
How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit. Retrieved February 9, 2026, from [Link]
-
Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. (2005). Pro Progressio Alapítvány. Retrieved February 9, 2026, from [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI. Retrieved February 9, 2026, from [Link]
-
Optimization of the Solvent and Base a. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2020). Chemical Science. Retrieved February 9, 2026, from [Link]
-
Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. (2018). PMC. Retrieved February 9, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. (2009). Semantic Scholar. Retrieved February 9, 2026, from [Link]
Sources
- 1. 6-(Methylthio)pyridin-3-ylboronic acid [myskinrecipes.com]
- 2. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. proprogressio.hu [proprogressio.hu]
- 10. reddit.com [reddit.com]
- 11. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
Reaction conditions for acylation of 6-methylthio-3-pyridinol
Application Note: Optimized Acylation Protocols for 6-Methylthio-3-pyridinol
Executive Summary
This guide details the optimized reaction conditions for the O-acylation of 6-methylthio-3-pyridinol (also designated as 2-methylthio-5-hydroxypyridine). While 3-hydroxypyridines generally behave like phenols, the presence of the thioether moiety at position 6 introduces specific susceptibility to oxidation and catalyst poisoning. This protocol prioritizes regioselectivity (O- vs. N-acylation) and chemoselectivity (preserving the sulfide) .
Two primary methodologies are presented:
-
Method A (Standard): Acetic Anhydride/Pyridine for rapid, high-throughput acetylation.
-
Method B (High-Precision): Acyl Chloride/Triethylamine/DMAP for introducing complex acyl chains or when acid-sensitive functionalities are present.
Chemical Context & Mechanistic Insight
Substrate Analysis
-
Substrate: 6-methylthio-3-pyridinol (CAS: 76722-19-9).
-
Reactivity Profile: The hydroxyl group at C3 does not undergo keto-enol tautomerization to a pyridone (unlike C2 or C4 isomers), making it a true phenol analog. However, the pyridine nitrogen remains a competitive nucleophile.
-
Critical Challenge:
-
Regioselectivity:[1] Kinetic control favors N-acylation (forming unstable N-acyl salts), while thermodynamic control (promoted by base and temperature) yields the desired O-acyl product.
-
Sulfur Integrity: The C6-SMe group is electron-donating, increasing the nucleophilicity of the ring, but is prone to oxidation to sulfoxide/sulfone if peroxides or strong oxidants are inadvertently introduced.
-
The Role of DMAP (4-Dimethylaminopyridine)
For Method B, DMAP is non-negotiable. It acts as a nucleophilic catalyst, attacking the acylating agent to form a tight ion pair (N-acylpyridinium salt) that is more electrophilic than the free acid chloride but less prone to side reactions than the free cation. This ensures rapid transfer to the sterically hindered or less nucleophilic C3-hydroxyl group.
Figure 1: Catalytic cycle of DMAP in the O-acylation of hydroxypyridines.[2] The cycle ensures exclusive O-selectivity by generating a potent electrophile that reacts faster with the oxy-anion than the pyridine nitrogen.
Experimental Protocols
Method A: Standard Acetylation (Acetic Anhydride)
Best for: Routine synthesis of acetate esters; robust and scalable.
Reagents:
-
Substrate: 6-methylthio-3-pyridinol (1.0 equiv)
-
Reagent: Acetic Anhydride (Ac₂O) (1.5 – 2.0 equiv)
-
Solvent/Base: Anhydrous Pyridine (5–10 volumes)
-
Catalyst: DMAP (0.05 equiv) – Optional, speeds up reaction significantly.
Step-by-Step Protocol:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (N₂) or Argon. The sulfide moiety is sensitive; inert atmosphere is critical to prevent slow oxidation.
-
Dissolution: Charge 6-methylthio-3-pyridinol and anhydrous pyridine. Stir until fully dissolved.
-
Addition: Cool the solution to 0°C (ice bath). Add Acetic Anhydride dropwise via syringe or addition funnel to control exotherm.
-
Reaction: Remove ice bath and allow to warm to Room Temperature (20–25°C). Stir for 2–4 hours.
-
Checkpoint: Monitor by TLC (System: 50% EtOAc/Hexanes). Product R_f will be higher than starting material.
-
-
Quench: Cool back to 0°C. Add Methanol (2 mL per mmol substrate) to consume excess anhydride. Stir for 15 mins.
-
Workup:
-
Concentrate the mixture under reduced pressure (rotary evaporator) to remove most pyridine.
-
Redissolve residue in Ethyl Acetate (EtOAc).
-
Wash sequentially with:
-
Sat. NaHCO₃ (2x) – Removes acetic acid.
-
Water (1x)
-
Brine (1x)
-
-
Dry over Na₂SO₄, filter, and concentrate.
-
Method B: High-Precision Acylation (Acid Chlorides)
Best for: Valuable substrates, complex acyl groups (e.g., benzoylation), or when pyridine solvent is undesirable.
Reagents:
-
Substrate: 6-methylthio-3-pyridinol (1.0 equiv)
-
Reagent: Acyl Chloride (1.1 – 1.2 equiv)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Catalyst: DMAP (0.1 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Protocol:
-
Setup: In a dry flask under N₂, dissolve substrate, TEA, and DMAP in DCM (0.1 M concentration).
-
Addition: Cool to 0°C . Add Acyl Chloride dropwise.
-
Note: A white precipitate (TEA·HCl salts) will form immediately. This confirms the reaction is proceeding.
-
-
Reaction: Stir at 0°C for 30 mins, then warm to RT for 1–2 hours.
-
Workup:
-
Dilute with DCM.
-
Wash with dilute citric acid (0.5 M) or NH₄Cl solution. Avoid strong mineral acids (HCl) which might protonate the pyridine ring or affect the sulfide.
-
Wash with NaHCO₃ and Brine.
-
Dry (MgSO₄) and concentrate.
-
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Specification | Rationale |
| Temperature | 0°C | High temps (>50°C) may promote N-acylation or rearrangement. Keep <30°C for O-selectivity. |
| Moisture | < 0.1% H₂O | Acyl chlorides hydrolyze rapidly. Use anhydrous solvents. |
| Atmosphere | Inert (N₂/Ar) | Prevents oxidation of the -SMe group to sulfoxide (-SOMe). |
| Stoichiometry | 1.1–1.5 equiv (Acylating agent) | Excess agent ensures conversion; large excess requires difficult workup. |
| Workup pH | Neutral/Mildly Basic | Acidic workup can protonate the pyridine nitrogen, making extraction into organic phase difficult. |
Troubleshooting Guide:
-
Issue: Low Yield / Incomplete Conversion.
-
Fix: Add 10 mol% DMAP. Check solvent dryness.[2] Ensure base (TEA/Pyridine) is fresh and not neutralized by acid impurities.
-
-
Issue: N-Acylated Byproduct observed.
-
Fix: Increase reaction time at higher temperature (thermodynamic control favors O-acyl) or switch to Method B with strictly 1.05 equiv of Acyl Chloride at 0°C.
-
-
Issue: S-Oxidation (Sulfoxide formation).
-
Fix: Degas solvents. Ensure no peroxides in ether/THF if used. Avoid prolonged exposure to air during workup.
-
Analytical Validation
To confirm the structure of the product (3-acyloxy-6-methylthiopyridine), verify the following signals:
-
¹H NMR (CDCl₃):
-
S-Me: Singlet approx.
2.5–2.6 ppm. -
Acyl Group: e.g., Acetate methyl singlet at
2.3 ppm. -
Ring Protons: Downfield shift of the C2-H (adjacent to O-acyl) compared to the starting material due to the electron-withdrawing ester group.
-
-
IR Spectroscopy:
-
Appearance of strong Ester C=O stretch at 1750–1770 cm⁻¹.
-
Disappearance of broad O-H stretch (3200–3400 cm⁻¹).
-
Workflow Decision Tree
Figure 2: Decision matrix for selecting the appropriate acylation protocol based on the complexity of the acyl group.
References
-
General Protocol for O-Acetylation of Hydroxypyridines
-
Reactivity of 3-Hydroxypyridines
- Source: American Chemical Society (ACS) - Organic Letters.
- Title: "Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines.
-
URL:[Link]
- Synthesis of Methylthio-pyridine Intermediates (Etoricoxib Precursors)
-
DMAP Catalysis Mechanism
- Source: ResearchG
- Title: "Mechanistic study of NHC-catalyzed oxidative N vs O chemoselective acyl
-
URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(Methylthio)pyridin-3-ol
Executive Summary
This technical guide addresses the specific challenges in synthesizing 6-(Methylthio)pyridin-3-ol via Nucleophilic Aromatic Substitution (
Users frequently report low yields (<40%) and difficulties in purification. These issues typically stem from three root causes:
-
The "Dianion Trap": Incorrect stoichiometry failing to account for the acidic phenolic proton.
-
Electronic Deactivation: The formation of the phenoxide anion deactivates the pyridine ring toward nucleophilic attack.
-
Amphoteric Workup Failures: Incorrect pH control during isolation leading to product loss in the aqueous phase.
Module 1: Reaction Optimization (The Protocol)
Q1: I am using 1.1 equivalents of NaSMe but seeing <10% conversion. Why?
A: You have fallen into the "Dianion Trap." The starting material, 6-bromo-pyridin-3-ol, contains an acidic hydroxyl group (pKa ~8.5). Sodium thiomethoxide is a strong base. The first equivalent of NaSMe acts as a base, not a nucleophile, deprotonating the hydroxyl group to form the phenoxide anion .
This phenoxide anion is electron-donating (via the
The Fix:
-
Stoichiometry: You must use at least 2.2 to 2.5 equivalents of NaSMe.
-
Eq 1: Deprotonates the -OH.
-
Eq 2: Acts as the nucleophile for the displacement of Bromine.
-
Excess: Drives the kinetics against the deactivated ring.
-
-
Temperature: Increase reaction temperature to 100–120°C . The deactivated ring requires higher activation energy.
Q2: My product is dark and contains a high-molecular-weight impurity. What is it?
A: The impurity is likely the disulfide dimer , formed via oxidative coupling of the methylthio group or unreacted thiomethoxide. This occurs if the reaction is exposed to air, particularly at high temperatures.
The Fix:
-
Degassing: Sparge your solvent (DMF or NMP) with Argon or Nitrogen for 30 minutes before adding reagents.
-
Inert Atmosphere: Run the reaction under a positive pressure of Nitrogen.
-
Reducing Agent: Adding a pinch (1-2 mol%) of Sodium Borohydride (
) or Triphenylphosphine ( ) during the workup can reverse minor disulfide formation.
Visualization: Reaction Logic & Failure Points
Figure 1: Mechanistic pathway highlighting the deactivation of the pyridine ring upon deprotonation, necessitating excess nucleophile and heat.
Module 2: Workup & Purification Strategy
Q3: I cannot extract the product from the aqueous layer. Where did it go?
A: this compound is amphoteric . Its solubility is highly pH-dependent.
-
pH < 3: The pyridine nitrogen is protonated (
). The molecule is cationic and water-soluble. -
pH > 10: The hydroxyl group is deprotonated (
). The molecule is anionic and water-soluble. -
pH 6–7 (Isoelectric Point): The molecule is neutral. This is the window of maximum organic solubility.
The Fix (Optimized Protocol):
-
Quench: Pour the reaction mixture into water. The pH will be highly alkaline (>12) due to excess NaSMe.
-
Wash: Wash this alkaline aqueous layer with Ethyl Acetate (EtOAc) once.
-
Why? This removes non-acidic impurities (like unreacted starting material if protected, or non-polar byproducts). The product stays in the water as the phenoxide salt.
-
-
Acidify: Carefully adjust the aqueous layer to pH 6–7 using 1M HCl or Acetic Acid.
-
Note: Do not overshoot to pH 1, or you will re-dissolve the product.
-
-
Extract: Extract the now-cloudy aqueous layer with EtOAc (3x). The product should partition into the organic phase.
Q4: How do I remove the smell of residual thiols?
A: Methanethiol and dimethyl disulfide have extremely low odor thresholds.
-
Bleach Quench: Treat all aqueous waste streams with dilute Sodium Hypochlorite (Bleach) or Hydrogen Peroxide in the fume hood before disposal. This oxidizes the thiols to odorless sulfonates.
-
Rotovap Trap: Place a bleach trap between your rotovap and the vacuum pump to prevent exhaust odors.
Summary of Critical Parameters
| Parameter | Standard Condition | Optimized Condition | Reason for Change |
| Stoichiometry | 1.0 - 1.2 eq NaSMe | 2.2 - 2.5 eq NaSMe | Overcome -OH deprotonation and ring deactivation. |
| Solvent | THF or Dioxane | DMF, NMP, or DMSO | Higher boiling point needed; better solubility for polar salts. |
| Temperature | Reflux (66-100°C) | 110 - 130°C | Activation energy for deactivated |
| Workup pH | Uncontrolled | Strict pH 6.0 - 7.0 | Exploiting isoelectric point for extraction. |
| Atmosphere | Air | Nitrogen/Argon | Prevent oxidation of SMe to Sulfoxide ( |
Visualization: Workup Decision Tree
Figure 2: Purification logic flow ensuring separation of non-polar impurities from the amphoteric product.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on Pyridine reactivity and mechanisms).
-
Vertex Pharmaceuticals Inc. (2013). Process for preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. WO2013065064A1. (Demonstrates oxidation and handling of methylthio-pyridine intermediates).
-
Sigma-Aldrich. (n.d.).[1] 3-Methylpyridine pKa and Solubility Data. (Source for general pyridine solubility and pKa properties).
-
PubChem. (2023). Compound Summary: this compound. (Verification of chemical structure and identifiers).
-
Frontier Specialty Chemicals. (n.d.). 2-Bromo-5-fluoro-4-hydroxypyridine Technical Data. (Analogous chemistry for halogenated hydroxypyridines).
Sources
Technical Support Center: Purification of 6-(Methylthio)pyridin-3-ol
Case Reference: CAS 6631-55-6 Support Tier: Level 3 (Senior Application Scientist) Status: Active
Executive Summary & Molecule Profile
Welcome to the Technical Support Center. You are likely here because standard chromatography protocols are failing for 6-(Methylthio)pyridin-3-ol . This is not a user error; it is a result of the molecule's "schizophrenic" chemical nature.
To purify this successfully, you must understand why it behaves poorly on standard silica:
-
Amphoteric Character: It possesses a basic pyridine nitrogen (pKa ~3-5) and an acidic phenolic hydroxyl (pKa ~8-9). This zwitterionic potential leads to severe tailing.
-
Thioether Sensitivity: The methylthio group (-SMe) is a "soft" nucleophile susceptible to oxidation (to sulfoxide) on active silica surfaces, especially if the silica contains trace metal impurities or if the run time is prolonged.
The following guide replaces "trial and error" with chemically grounded protocols.
Pre-Run Triage (Read Before You Load)
Q: My sample is a dark oil/solid mixture. Can I load it directly? A: No. This compound often exhibits poor solubility in non-polar solvents (Hexane/Heptane) but high solubility in polar aprotic solvents. Liquid loading with DCM will likely cause the compound to crash out upon hitting the hexane-equilibrated column, leading to a "band of death" at the top.
Protocol: The "Dry Load" Standard For this specific molecule, Dry Loading is the only self-validating loading method to ensure tight bands.
-
Dissolve crude material in minimal MeOH/DCM (1:1).
-
Add Celite 545 or Silica Gel (10x weight of crude).
-
Rotovap to dryness until a free-flowing powder is obtained.
-
Load this powder on top of your pre-packed column.
Troubleshooting & FAQs
Ticket #001: "The compound is streaking/tailing across the entire column."
Diagnosis: Silanol Interaction.[1][2]
Standard silica gel (
The Fix: Mobile Phase Modifiers You must "cap" these silanol sites with a stronger base that elutes easily.
-
Primary Recommendation: Add 1% Triethylamine (TEA) to your mobile phase.
-
Why: TEA is more basic than your pyridine. It saturates the acidic silanol sites, effectively "greasing" the column so your product can slide through.
-
-
Alternative: If TEA interferes with MS detection downstream, use 1%
(aq) in the Methanol portion of your eluent.
| Solvent System | Ratio | Modifier | Application |
| DCM / MeOH | 98:2 | 1% TEA | Best for Purity. High solubility, good separation of polar impurities. |
| Hex / EtOAc | 50:50 | 1% TEA | Alternative. Only if impurities are very non-polar. |
Ticket #002: "I lost 30% of my mass, or the product turned yellow/brown."
Diagnosis: On-Column Oxidation.
The thioether (
The Fix: Speed & Inertness
-
Flash is Mandatory: Do not gravity elute. Use positive pressure (N2 or Air) to finish the run in <20 minutes.
-
Degas Solvents: Sonicate your eluent to remove dissolved oxygen.
-
Grade of Silica: Use "Flash Grade" (40-63 µm) neutral silica. Avoid "Technical Grade" if possible.
Ticket #003: "My product co-elutes with the starting material (e.g., 3-hydroxy-6-bromopyridine)."
Diagnosis: Similar Polarity (Iso-elution). Halogenated precursors often have similar Rf values to the thio-product in standard EtOAc/Hex systems.
The Fix: Orthogonal Selectivity Switch from "Selectivity by Polarity" to "Selectivity by H-Bonding."
-
Protocol: Change solvent system to DCM / Acetone or Toluene / Acetone .
-
Why: Acetone engages in different dipole interactions compared to MeOH or EtOAc, often resolving the "polar shoulder" between the thio-ether and the bromo-precursor.
Visual Workflows
Figure 1: Mobile Phase Decision Tree
Caption: Logical flow for selecting the optimal solvent system based on observed TLC behavior.
Figure 2: The "Dry Load" Protocol
Caption: Step-by-step workflow for dry loading to prevent band broadening and precipitation.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for pKa and purification of pyridine derivatives).
-
BenchChem Technical Support. (2025). Chromatographic Purification of Pyridine Derivatives: Troubleshooting Tailing & Recovery. (General protocols for basic heterocycles).
-
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for acidity of phenols and pyridines).
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. (The foundational text for Flash Chromatography parameters).
Sources
Technical Support Center: Odor Remediation for 6-(Methylthio)pyridin-3-ol Workflows
Case ID: 76794-27-9-ODOR Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active
Executive Summary & Diagnostic
User Query: "How do I remove the sulfur smell associated with 6-(Methylthio)pyridin-3-ol reactions?"
The Core Issue: The malodor associated with This compound (CAS: 76794-27-9) is rarely the compound itself in its pure solid state. Instead, it is almost invariably caused by volatile degradation products or unreacted reagents, specifically Methanethiol (Methyl Mercaptan) or Dimethyl Sulfide (DMS) .
These volatile sulfur compounds (VSCs) have extremely low odor detection thresholds (0.002 ppm for methanethiol). The challenge is twofold:
-
Decontamination: Destroying the odor in waste streams and glassware (requires oxidation).
-
Purification: Removing trace VSCs from your final product without chemically altering the sensitive thioether moiety (requires adsorption).
Decontamination Protocol: Glassware & Waste
For the destruction of sulfur residues on equipment and in waste streams.[1]
WARNING: This protocol uses Sodium Hypochlorite (Bleach) .[2] It is strictly for waste and glassware . CRITICAL: NEVER apply this method to your final product. Bleach will oxidize the methylthio group on your pyridine ring to a sulfoxide or sulfone, destroying your compound.
The Mechanism: Oxidative Destruction
We utilize rapid oxidation to convert volatile, odorous sulfides (oxidation state -2) into non-volatile, odorless sulfonates or sulfates (oxidation state +6).
Step-by-Step Decontamination Workflow
Figure 1: Oxidative decontamination workflow for sulfur-contaminated equipment.
Detailed Protocol
-
Pre-Rinse: Rinse glassware with a minimal amount of acetone to remove bulk organic residue. Collect this rinse in a dedicated "Sulfur Waste" container.
-
The Oxidant Bath: Prepare a bath of 10-15% Sodium Hypochlorite (commercial bleach strength is sufficient).
-
Pro-Tip: Add a small amount of liquid detergent to lower surface tension and ensure the oxidant penetrates ground glass joints.
-
-
Submersion: Fully submerge glassware.[3] If treating a rotavap trap, fill it completely.
-
Time: Allow to soak for a minimum of 2 hours. Overnight is preferred for heavy contamination.
-
Rinse: Remove glassware, rinse thoroughly with tap water, then distilled water. The smell should be completely neutralized.[4]
Product Purification: Removing Odor from the Compound
For cleaning the final synthesized powder.
The Challenge: You cannot use oxidants (bleach/peroxide) because the 6-methylthio group is chemically fragile. You must use Adsorption or Sequestration .
Method A: Activated Carbon Treatment (Recommended)
Activated carbon preferentially adsorbs non-polar, low-molecular-weight impurities like methanethiol from polar solutions.
Protocol:
-
Dissolution: Dissolve your crude this compound in a suitable solvent (e.g., Ethanol or Ethyl Acetate) at mild heat.
-
Addition: Add Activated Carbon (10-20% by weight relative to the product).
-
Note: Use "powdered" carbon for higher surface area, not pellets.
-
-
Agitation: Stir vigorously at reflux (or 50°C) for 30–60 minutes.
-
Filtration: Filter hot through a Celite (diatomaceous earth) pad to remove the carbon.
-
Recrystallization: Proceed with standard recrystallization of the filtrate.
Method B: The "Lead Acetate" Strip Test (Validation)
Before declaring your product "clean," validate it.
-
Wet a strip of filter paper with Lead(II) Acetate solution.
-
Hold it over your product vial.
-
Result: If the paper turns black (Lead Sulfide formation), volatile thiols are still present. If it remains white, your odor removal was successful.
Data & Comparative Analysis
| Method | Target | Mechanism | Suitability for this compound |
| Bleach (NaOCl) | Waste/Glassware | Oxidation (Chemical Destruction) | FORBIDDEN (Will destroy product) |
| Activated Carbon | Product | Adsorption (Physical Trapping) | EXCELLENT (High efficacy, inert) |
| Acid Wash | Product | Solubility Differential | POOR (Pyridine N and Phenol OH make pH manipulation complex) |
| Rotavap Venting | Solvent Removal | Physical Displacement | MODERATE (Requires bleach trap on exhaust) |
Frequently Asked Questions (FAQs)
Q1: Can I use Hydrogen Peroxide instead of Bleach for the glassware?
-
Answer: Yes, but with caveats. Hydrogen peroxide (
) is a cleaner oxidant (byproducts are water and oxygen), but it is generally slower than hypochlorite for sulfur compounds at room temperature. For rapid turnover of glassware, bleach is superior.[3] If you use peroxide, ensure it is alkaline (pH > 10) to facilitate the oxidation of thiols.
Q2: My rotavap pump oil smells like sulfur after working up this compound. What do I do?
-
Answer: The volatiles have dissolved into the pump oil.
-
Immediate Action: Change the oil immediately. The sulfur compounds can corrode the pump internals.
-
Prevention: Install a "Bleach Trap" between your rotavap condenser and the vacuum pump. Bubble the exhaust gas through a flask containing dilute bleach to intercept the volatiles before they reach the pump.
-
Q3: Why does the smell persist even after I wash the product with hexane?
-
Answer: Hexane is non-polar. While it might dissolve some impurities, methanethiol and DMS can get trapped in the crystal lattice of your solid product (inclusion complexes). Re-dissolving the compound (as described in the Activated Carbon protocol) releases these trapped volatiles, allowing the carbon to capture them.
References
-
ScienceMadness. (2020).[3] Getting the sulfur smell out of glassware and reagent bottles.Link
-
Reddit Chemistry Community. (2016).[5] Anyone here experienced with sulfur compounds? (Bleach Oxidation Discussion).Link
-
Organic Chemistry Portal. Sodium Hypochlorite (NaOCl) as an Oxidant.[2][6]Link
-
Tingyuan Carbon. Activated Carbon for Odor Control: Mechanisms and Efficiency.Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2733509 (this compound).Link
Sources
- 1. reddit.com [reddit.com]
- 2. Sodium Hypochlorite [organic-chemistry.org]
- 3. Sciencemadness Discussion Board - Getting the sulfur smell out of glassware and reagent bottles - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. quora.com [quora.com]
- 5. reddit.com [reddit.com]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
Technical Support Center: Optimizing Recrystallization Solvents for 6-methylthio-3-pyridinol
Welcome to the technical support guide for the purification of 6-methylthio-3-pyridinol. As Senior Application Scientists, we have compiled this resource based on foundational chemical principles and extensive field experience to help you navigate the nuances of recrystallizing this specific molecule. This guide is structured to provide both foundational knowledge through FAQs and actionable solutions to common problems in the troubleshooting section.
Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a recrystallization solvent?
An ideal recrystallization solvent is one in which your target compound has high solubility at an elevated temperature but low solubility at a lower temperature (e.g., room temperature or 0 °C).[1][2] This temperature-dependent solubility differential is the fundamental driver of the purification process.
The key characteristics of a good solvent include:
-
Solubility Gradient: The compound should be sparingly soluble at room temperature but readily soluble at the solvent's boiling point.[1]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain completely soluble in the cold solvent (staying in the mother liquor after crystallization).
-
Inertness: The solvent must not react with the compound being purified.[1]
-
Volatility: The solvent should have a relatively low boiling point (often below 100-110 °C) to be easily removed from the purified crystals.[2]
Q2: How can I predict a good starting solvent for 6-methylthio-3-pyridinol based on its structure?
Predicting the perfect solvent is challenging, but an educated guess based on the molecule's structure is the best starting point. The principle of "like dissolves like" is your primary guide.
-
Structural Analysis: 6-methylthio-3-pyridinol has a polar pyridinol core capable of hydrogen bonding due to the hydroxyl (-OH) group and the pyridine nitrogen. It also possesses a less polar, non-hydrogen-bonding methylthio (-SCH₃) group. This combination gives the molecule a moderate to high polarity.
-
Initial Solvent Choices:
-
Polar Protic Solvents: Alcohols like ethanol or methanol are often excellent starting points for polar compounds because they can engage in hydrogen bonding.[4] They are likely to dissolve 6-methylthio-3-pyridinol well when hot.
-
Water: Given the hydroxyl group, water is a possibility, especially for a highly polar compound. However, the organic character of the methyl and methylthio groups may limit its solubility even when hot. Water can be an excellent choice if it works, often yielding very pure crystals.[4]
-
Polar Aprotic Solvents: Solvents like acetone or ethyl acetate could also be effective. They are polar enough to dissolve the molecule but lack hydrogen-bond donating ability.
-
-
Functional Group Considerations: Experience shows that both pyridine and thioether functional groups can make crystallization challenging.[4] This suggests that finding an ideal single solvent might be difficult, and a mixed-solvent system may be necessary.
Q3: When should I use a single-solvent versus a mixed-solvent system?
You should always aim to use a single-solvent system first, as it is simpler. A mixed-solvent system is appropriate when no single solvent provides the ideal solubility gradient.
-
Use a Single Solvent when: You find a solvent that dissolves your compound completely when hot but provides poor solubility when cold, resulting in a high yield of crystals upon cooling.
-
Use a Mixed Solvent when:
-
Your compound is highly soluble in one solvent (the "soluble solvent") even at room temperature.
-
Your compound is nearly insoluble in another solvent (the "insoluble" or "anti-solvent") even at its boiling point.
-
The two solvents must be miscible with each other.[5] Common pairs include ethanol-water, acetone-water, and ethyl acetate-hexane.[5] The strategy is to dissolve the compound in a minimal amount of the hot "soluble solvent" and then add the "anti-solvent" dropwise until the solution becomes cloudy (the point of saturation). A few drops of the "soluble solvent" are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol allows for the efficient, small-scale determination of a suitable recrystallization solvent.
Materials:
-
Crude 6-methylthio-3-pyridinol (~10-20 mg per test)
-
A selection of test solvents (see Table 1)
-
Small test tubes or vials
-
Hot plate or steam bath
-
Pasteur pipettes
Procedure:
-
Preparation: Place ~15 mg of your crude compound into several separate test tubes.
-
Room Temperature Test: To each tube, add a different solvent dropwise (e.g., 0.5 mL), and vortex or shake. Observe the solubility.
-
Interpretation: If the compound dissolves completely at room temperature, the solvent is unsuitable as a single solvent but may be a "soluble solvent" for a mixed-solvent system.
-
-
Hot Solubility Test: For the solvents that did not dissolve the compound at room temperature, heat the test tubes gently in a water or sand bath. Add the same solvent dropwise, bringing the solution to a boil between additions, until the solid dissolves completely.
-
Interpretation: If a very large volume of solvent is required, it is a poor solvent. If the compound dissolves in a reasonable volume of hot solvent, it is a promising candidate.
-
-
Cooling Test: Once a clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the tube with a glass rod or place it in an ice bath.
-
Interpretation: The best solvent is one that produces a large quantity of crystalline solid upon cooling. An oil forming indicates a potential problem (see Troubleshooting Q4).
-
-
Evaluate and Select: Based on these tests, select the best single solvent or a promising pair for a mixed-solvent system to scale up the recrystallization.
Troubleshooting Guide
Q4: My compound "oiled out" instead of crystallizing. What should I do?
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the compound's melting point or when the solution is supersaturated with impurities.
Causality & Solution Workflow:
-
Re-dissolve: Reheat the solution until the oil fully redissolves.
-
Add More Solvent: Add a small amount of additional hot solvent (10-20% more) to decrease the saturation level of the solution.[2]
-
Promote Slow Cooling: Let the solution cool much more slowly. An insulated container or leaving the flask on a hotplate that is turned off can help. Slow cooling favors the formation of an ordered crystal lattice over a disordered liquid phase.
-
Change Solvents: If the problem persists, the solvent's boiling point may be too high. Choose an alternative solvent with similar polarity but a lower boiling point (e.g., switch from ethanol to methanol).[2]
Q5: Crystal formation is too rapid, yielding a fine powder. How can I get better crystals?
Rapid crystallization, or "crashing out," traps impurities within the crystal lattice, defeating the purpose of recrystallization.[2] The goal is slow, methodical crystal growth.
Causality & Solution Workflow:
-
Increase Solvent Volume: The solution is likely too concentrated. Reheat the mixture to redissolve the solid and add more of the hot solvent to create a solution that is just below saturation at its boiling point.[2]
-
Insulate the Flask: Do not place the hot flask directly on the benchtop. Place it on a cork ring or wooden block and cover the top with a watch glass to slow the rate of cooling and solvent evaporation.
-
Reduce Nucleation Sites: Ensure your crystallization vessel is clean. Excessive dust or impurity particles can act as nucleation sites, causing many small crystals to form at once. A hot filtration step can help remove such particulate matter.
Q6: No crystals are forming, even after cooling in an ice bath. What are my next steps?
This typically means either too much solvent was used or the solution is supersaturated and requires induction to begin crystallization.
Causality & Solution Workflow:
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic glass fragments can serve as nucleation sites.
-
Seeding: If you have a small crystal of pure product, add it to the solution to act as a template for crystal growth.
-
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution and boil off a portion of the solvent to re-concentrate the solution. Then, attempt to cool it again.[2]
-
Consider an Anti-Solvent: If you are using a single-solvent system, this is a perfect opportunity to switch to a mixed-solvent approach. While stirring the solution at room temperature, add a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until persistent cloudiness appears. Reheat to clarify and then cool slowly.
Q7: The purity of my material isn't improving after recrystallization. Why?
If purity (as measured by TLC, melting point, or other analytical methods) does not improve, consider the following possibilities:
Causality & Solution Workflow:
-
Inappropriate Solvent Choice: The chosen solvent may be dissolving the key impurities along with your product and allowing them to co-crystallize. Re-evaluate your solvent choice with a focus on finding a system where the impurity's solubility differs significantly from your product's.
-
Crystallization Was Too Fast: As discussed in Q5, rapid crystal formation traps impurities. Ensure your cooling process is slow and controlled.
-
Insoluble Impurities: If there were solids present in your boiling solution that never dissolved, they needed to be removed via hot filtration before cooling. Otherwise, they will contaminate the final product.
-
The "Impurity" is a Polymorph: The compound itself may exist in different crystalline forms (polymorphs) with different properties. This is less common but possible.
-
Alternative Purification Needed: Recrystallization is not a universal solution. If impurities have very similar solubility profiles to your product, a different technique like column chromatography may be required.
Data & Visualization
Table 1: Common Solvents for Recrystallization
This table provides a list of common solvents ordered by decreasing polarity, which can be used in the systematic screening protocol.
| Solvent | Boiling Point (°C) | Polarity Index | Potential Suitability for 6-methylthio-3-pyridinol |
| Water | 100 | 10.2 | Good (as single or anti-solvent): High polarity matches the pyridinol core.[4] |
| Methanol | 65 | 5.1 | Excellent Candidate: Polar protic solvent, low boiling point.[6] |
| Ethanol | 78 | 4.3 | Excellent Candidate: Similar to methanol, slightly less polar.[4][6] |
| Acetone | 56 | 5.1 | Good Candidate: Polar aprotic, good solvent power.[6] |
| Ethyl Acetate | 77 | 4.4 | Possible Candidate: Medium polarity, may require a co-solvent. |
| Dichloromethane | 40 | 3.1 | Unlikely as single solvent: May be too nonpolar. Low boiling point is a risk. |
| Toluene | 111 | 2.4 | Poor Candidate: Boiling point is likely too high; moderate toxicity.[2] |
| Hexane / Heptane | 69 / 98 | 0.1 | Good (as anti-solvent): Very nonpolar, unlikely to dissolve the compound.[4] |
Diagram 1: Solvent System Selection Workflow
This diagram outlines the decision-making process for choosing and optimizing a recrystallization solvent system.
Caption: Workflow for selecting a recrystallization solvent system.
References
-
A75706 - SAFETY DATA SHEET. (2025). Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Retrieved from [Link]
- A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention. (2013). Google Patents.
-
Organopromoted direct synthesis of 6-iodo-3-methylthioimidazo[1,2-a]pyridines via convergent integration of three self-sorting domino sequences. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
6-Methylmercaptopurine. (n.d.). PubChem. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
6-Methylthioguanine. (n.d.). PubChem. Retrieved from [Link]
-
6-Methylthio-IMP. (2025). Jena Bioscience. Retrieved from [Link]
-
Go-to recrystallization solvent mixtures. (2023). Reddit. Retrieved from [Link]
-
Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. (n.d.). ChemRxiv. Retrieved from [Link]
-
Recrystallization, filtration and melting point. (n.d.). Retrieved from [Link]
-
6-Mercaptopurine. (n.d.). PubChem. Retrieved from [Link]
-
3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]
- Method of making 6-mercaptopurine. (1957). Google Patents.
-
3-Methylpyridine. (n.d.). Wikipedia. Retrieved from [Link]
-
Table of melting points of substances. (n.d.). CALCULLA. Retrieved from [Link]
-
3-Pyridinol, 6-methyl-. (n.d.). Pharmacompass. Retrieved from [Link]
Sources
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 3-Hydroxy-6-methylpyridine - (Pyridines|Pyridine containing functional groups):Koei Chemical Co., Ltd [koeichem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. CALCULLA - Table of melting points of substances [calculla.com]
Troubleshooting low reactivity of 3-hydroxyl group in pyridine rings
Technical Support Center: 3-Hydroxypyridine Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-hydroxypyridine and its derivatives. This guide is designed to provide in-depth, field-proven insights into the common challenges associated with the low reactivity of the 3-hydroxyl group on the pyridine ring. We will move beyond simple procedural lists to explain the causal chemistry behind these challenges and provide robust, validated solutions.
Part 1: Foundational Understanding - Why is the 3-Hydroxyl Group So Unreactive?
Before troubleshooting specific reactions, it is critical to understand the inherent electronic properties of the 3-hydroxypyridine scaffold. The challenges you are facing are not random; they are a direct consequence of the molecule's structure.
Q1: I'm a new researcher in this area. Can you explain the fundamental electronic factors that decrease the reactivity of the 3-hydroxyl group compared to a standard phenol?
A1: Absolutely. The reduced nucleophilicity of the 3-hydroxyl group is a classic example of how heteroaromatic electronics govern reactivity. Unlike phenol, where the hydroxyl group is attached to a simple benzene ring, the 3-hydroxypyridine system is heavily influenced by the nitrogen atom.
There are two primary factors at play:
-
Inductive Effect: The nitrogen atom in the pyridine ring is highly electronegative. It exerts a strong electron-withdrawing inductive effect (-I effect) through the sigma bonds of the ring. This effect pulls electron density away from the entire ring system, including the oxygen atom at the C3 position. This reduces the electron density on the oxygen, making it a weaker nucleophile and a stronger acid (more stable conjugate base) compared to phenol.
-
Resonance and Tautomerism: While the hydroxyl group can donate electron density into the ring via resonance (+M effect), this is less effective compared to the 2- and 4-positions. Furthermore, 3-hydroxypyridine exists predominantly in its phenolic form, but its zwitterionic resonance contributor highlights the reduced electron density on the oxygen and the overall electronic nature of the ring. Unlike 2- and 4-hydroxypyridine, which have significant pyridone tautomers, the 3-hydroxy form is generally the major species.[1][2]
The diagram below illustrates how the nitrogen atom inductively withdraws electron density, deactivating the hydroxyl group.
Caption: Electronic factors reducing 3-hydroxyl reactivity.
Part 2: Troubleshooting Common Synthetic Transformations
This section addresses specific, common experimental failures and provides a logical progression of troubleshooting steps.
Q2: My Williamson ether synthesis with 3-hydroxypyridine and an alkyl halide is giving abysmal yields. I'm using potassium carbonate in acetone. What's going wrong?
A2: This is a very common issue. The problem lies in an insufficient combination of base and solvent for deprotonating the weakly nucleophilic hydroxyl group.
-
The Causality: Potassium carbonate (K₂CO₃) is not a strong enough base to fully deprotonate the 3-hydroxypyridine (pKa ≈ 8.7 for the hydroxyl proton) to generate the required pyridinolate anion in sufficient concentration. The electron-withdrawing nature of the ring makes the hydroxyl proton more acidic than a typical alcohol, but the resulting anion's nucleophilicity is still poor. Acetone is also a suboptimal solvent for this type of reaction.
-
The Solution: You must move to a stronger base and a more appropriate solvent to drive the reaction to completion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for O-alkylation.
Recommended Conditions:
| Parameter | Ineffective Condition | Recommended Protocol | Rationale |
| Base | K₂CO₃, Na₂CO₃, Et₃N | NaH (60% dispersion in oil), KHMDS , t-BuOK | Stronger, non-nucleophilic bases that irreversibly deprotonate the hydroxyl group. |
| Solvent | Acetone, CH₂Cl₂ | Anhydrous DMF or THF | Polar aprotic solvents that solvate the cation but not the anion, enhancing nucleophilicity. |
| Temperature | Room Temperature | 0 °C to RT (for deprotonation), then RT to 60 °C | Allows for controlled deprotonation, followed by thermal energy to overcome the activation barrier. |
(See Part 5 for a detailed experimental protocol for O-alkylation.)
Q3: I am trying to form an ester using my carboxylic acid and 3-hydroxypyridine under standard Fischer esterification conditions (catalytic acid, heat), but it's not working. Why?
A3: Fischer esterification relies on the alcohol acting as a nucleophile to attack a protonated carboxylic acid. This fails with 3-hydroxypyridine for two key reasons:
-
Poor Nucleophile: As established, the 3-hydroxyl group is a very poor nucleophile.
-
Pyridine Protonation: The acidic conditions will protonate the pyridine nitrogen, making the ring even more electron-deficient and further deactivating the hydroxyl group.
-
The Solution: You must activate the carboxylic acid, turning it into a highly reactive electrophile that the weak 3-hydroxyl nucleophile can attack.
Effective Esterification Strategies:
| Method | Activating Reagents | Key Considerations |
| Carbodiimide Coupling | DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst. | This is a very reliable method. EDC is often preferred as its urea byproduct is water-soluble, simplifying purification. |
| Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Convert the carboxylic acid to the highly reactive acid chloride first, then react it with 3-hydroxypyridine in the presence of a non-nucleophilic base like pyridine or triethylamine. |
| Other Coupling Agents | HATU, HOBt/HBTU | Commonly used in peptide synthesis, these reagents are highly efficient but also more expensive. |
Part 3: Advanced Strategies for C-O and C-N Bond Formation
When standard nucleophilic substitution fails, modern cross-coupling reactions provide powerful alternatives. This often involves converting the hydroxyl group into a more suitable functional group for catalysis.
Q4: How can I synthesize a 3-aryloxy-pyridine? Standard methods have failed, and I need to form a C(aryl)-O(pyridine) bond.
A4: This is a classic challenge for which the Buchwald-Hartwig C-N amination chemistry has been adapted for C-O coupling.[3][4][5] This palladium-catalyzed reaction couples an aryl halide or triflate with an alcohol.
-
The Causality of the Approach: Instead of forcing the weakly nucleophilic 3-hydroxypyridine to react directly, this catalytic cycle uses palladium to bring the two coupling partners together, facilitating the bond-forming reductive elimination step.
-
The General Strategy:
-
Reactants: 3-Hydroxypyridine and an Aryl Halide (preferably Ar-Br or Ar-I) or Aryl Triflate.
-
Catalyst: A Palladium(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or a preformed catalyst.
-
Ligand: A bulky, electron-rich phosphine ligand is critical . Ligands like tBuXPhos or RuPhos are common choices.
-
Base: A strong, non-nucleophilic base is required, such as NaOt-Bu or K₃PO₄.
-
Caption: Simplified catalytic cycle for C-O cross-coupling.
Q5: The cross-coupling reactions are too complex for my current step. Is there a way to make the 3-hydroxyl group a better participant in reactions like Suzuki or Stille coupling?
A5: Yes. A highly effective strategy is to convert the hydroxyl group into an excellent leaving group, such as a triflate (-OTf) or nonaflate (-ONf). These pseudohalides are superb substrates for a wide range of palladium-catalyzed cross-coupling reactions.[6][7]
-
The Strategy: Two-Step Functionalization
-
Triflate Formation: React 3-hydroxypyridine with triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent) in the presence of a base like pyridine or triethylamine. This produces 3-(trifluoromethanesulfonyloxy)pyridine.
-
Cross-Coupling: The resulting 3-pyridyl triflate can now be used as an electrophile in standard cross-coupling reactions.
-
Example: Suzuki-Miyaura Coupling [8][9]
| Step | Reaction | Typical Conditions |
| 1. Activation | 3-Hydroxypyridine → 3-Pyridyl Triflate | Tf₂O, Pyridine, CH₂Cl₂, 0 °C to RT |
| 2. Coupling | 3-Pyridyl Triflate + Arylboronic Acid → 3-Arylpyridine | Pd(PPh₃)₄, Na₂CO₃ (aq), Toluene/Ethanol, Reflux |
This approach fundamentally changes the role of the 3-position from a nucleophile to a potent electrophile, opening up a vast array of synthetic possibilities.
Part 4: Frequently Asked Questions (FAQs)
-
Q: Why does 3-hydroxypyridine have such a high melting point (125-128 °C)?
-
A: This is due to strong intermolecular hydrogen bonding and its ability to exist in a zwitterionic form, leading to strong crystal lattice interactions.[10]
-
-
Q: Do I need to protect the pyridine nitrogen during these reactions?
-
A: For reactions directly at the 3-hydroxyl group (alkylation, acylation), protection is generally not necessary. However, if you are using strong organometallic reagents (e.g., Grignards, organolithiums) that could attack the ring itself, forming an N-oxide can be a viable strategy to direct reactivity or protect the nitrogen.[11][12][13]
-
-
Q: My 3-hydroxypyridine starting material is brown. Is it still usable?
Part 5: Key Experimental Protocols
Protocol 1: General Procedure for O-Alkylation using Sodium Hydride
WARNING: Sodium hydride (NaH) is highly reactive and flammable. Handle only under an inert atmosphere (Nitrogen or Argon).
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 3-hydroxypyridine (1.0 eq).
-
Solvent: Add anhydrous DMF (or THF) to create a ~0.5 M solution.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas evolution.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases and a homogenous solution of the sodium pyridinolate is formed.
-
Addition of Electrophile: Cool the mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated (e.g., to 50 °C) if the alkyl halide is unreactive. Monitor progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Conversion of 3-Hydroxypyridine to 3-Pyridyl Triflate
WARNING: Triflic anhydride is highly corrosive and reacts violently with water.
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-hydroxypyridine (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂).
-
Base: Add anhydrous pyridine (1.5 eq) and cool the mixture to 0 °C.
-
Addition of Reagent: Add triflic anhydride (Tf₂O, 1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours. Monitor by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding cold water. Separate the layers. Extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, wash with cold 1M HCl, then saturated NaHCO₃, and finally brine. Dry over MgSO₄, filter, and concentrate in vacuo. The crude triflate is often used directly in the next step but can be purified by chromatography if necessary.
References
-
LookChem. (n.d.). Exploring 3-Hydroxypyridine: Properties, Applications, and Industry Insights. Retrieved from [Link]
-
ResearchGate. (2022). How to synthesizer of 3-hydroxy pyridine?. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxypyridine. Retrieved from [Link]
-
He, C., et al. (2021). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. ACS Catalysis. Retrieved from [Link]
-
YouTube. (2010). Hydroxypyridine-Pyridone Tautomerism. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3-hydroxypyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN105175320A - Preparation method of 3-hydroxypyridine.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Journal of the American Chemical Society. (2013). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Which electronic effects are responsible for the reduction of nucleophilicity of a hydroxy group orthogonal to an ester?. Retrieved from [Link]
-
YouTube. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Tautomer. Retrieved from [Link]
-
Journal of the American Chemical Society. (2018). C–H Activation of Pyridines by Boryl Pincer Complexes. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
YouTube. (2022). Chemistry of Pyridine-N-oxides. Retrieved from [Link]
-
Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Iowa Research Online. (n.d.). Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Electronic effects – Knowledge and References. Retrieved from [Link]
- Google Patents. (n.d.). US2540218A - 2-hydroxy-pyridine-n-oxide and process for preparing same.
-
ResearchGate. (2025). Mild Addition of Nucleophiles to Pyridine-N-Oxides. Retrieved from [Link]
-
Khan Academy. (2022). Worked ex : All electronic effects | Electronic Effects | Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine N-oxide derivatives. Retrieved from [Link]
-
RSC Publishing. (n.d.). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Tautomer - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. innospk.com [innospk.com]
- 11. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Page loading... [wap.guidechem.com]
- 15. 3-Hydroxypyridine | 109-00-2 [chemicalbook.com]
Technical Support Center: Handling Air-Sensitive Pyridine-Thiol Derivatives
[1]
Topic: Troubleshooting & Best Practices for Pyridine-Thiol/Thione Systems Ticket ID: PYR-SH-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)[1]
Module 1: The Nature of the Beast (Storage & Tautomerism)
User Query: "My '2-mercaptopyridine' reagent looks like a yellow solid and isn't reacting as a thiol. Is it degraded?"
Technical Diagnosis:
It is likely not degraded but existing in its stable thione tautomer.[1] Unlike simple alkyl thiols (e.g., ethanethiol), pyridine-thiol derivatives possessing a nitrogen at the
The Science (Mechanism): In the solid state and in neutral/polar solvents, the equilibrium heavily favors the thione (amide-like) form over the thiol form. This is driven by the strength of the N-H bond and the stabilization of the C=S dipole.
-
Thione Form (Major): Nucleophilic at Sulfur and Nitrogen.[1]
-
Thiol Form (Minor): Favored only in dilute non-polar solvents or basic conditions.[1]
Corrective Action:
-
Solvent Choice: If you need the thiol reactivity (S-alkylation), use a base (e.g.,
, ) to deprotonate the system, locking it into the thiolate anion form. -
Storage: Store under Argon at -20°C. The yellow color is normal for the thione form. If it turns dark orange/brown or becomes oily, suspect oxidation to the disulfide.
Visualizing the Equilibrium
Figure 1: The tautomeric cycle of 2-mercaptopyridine.[1] Note that air oxidation drives the system toward the disulfide dead-end.
Module 2: Reaction Execution & Catalyst Poisoning
User Query: "I'm trying a Suzuki coupling on a chloropyridine-thiol derivative, but the conversion is <10%. Is the catalyst dead?"
Root Cause Analysis: Yes, your catalyst is likely poisoned.[1] Pyridine-thiol derivatives are "double poisons" for transition metals (Pd, Pt, Rh):
-
Thiol Poisoning: Soft sulfur binds irreversibly to soft Pd(0/II), displacing ligands.[1]
-
Pyridine Poisoning: The basic nitrogen lone pair coordinates to the metal center, blocking the vacant sites required for oxidative addition.
Troubleshooting Protocol:
| Variable | Recommendation | Scientific Rationale |
| Protecting Group | Mandatory | Mask the thiol as a thioether (e.g., S-Bn, S-tBu) or disulfide before coupling.[1] Free thiols are incompatible with standard Pd cycles.[1] |
| Catalyst Loading | Increase (5-10 mol%) | High loading saturates the "poisoning" effect, leaving some active species.[1] |
| Ligand Choice | XPhos or SPhos | Bulky, electron-rich Buchwald ligands can out-compete the pyridine nitrogen for coordination sites.[1] |
| Additives | CuTC (Copper thiophene-2-carboxylate) | In some cross-couplings (Liebeskind-Srogl), Cu scavenges the sulfur, freeing the Pd.[1] |
Experimental Workflow (The "Guard Bed" Approach): If you must use the free thiol:
-
Pre-mix the substrate with a sacrificial equivalent of metal (e.g., Zn dust) if the reaction allows, or use a "Guard Bed" in flow chemistry to capture the most active sulfur species before they hit the main catalyst column [1].
Module 3: Purification (The "Danger Zone")
User Query: "My compound was pure by LCMS, but after silica column chromatography, I isolated a mixture of starting material and disulfide. What happened?"
Technical Diagnosis: Silica gel is slightly acidic and often contains adsorbed oxygen.[1] The large surface area acts as a solid-phase oxidizer for sensitive thiols.[1] Furthermore, the basic pyridine ring can streak on acidic silica, leading to broad peaks and long retention times, increasing exposure to air.[1]
Standard Operating Procedure (SOP) for Purification:
Option A: The "Flash" Pass (Recommended)
-
Deactivate Silica: Pre-wash the silica column with 1% Triethylamine (Et3N) in Hexanes. This neutralizes acidic sites that bind the pyridine nitrogen.
-
Degas Solvents: Sparge all eluents with Argon for 15 minutes prior to use.
-
Speed: Run the column rapidly. Do not let the compound sit on the silica.
Option B: The "Recovery" Method (If oxidation occurs) If you isolate the disulfide, do not discard it.
-
Dissolve the mixture in MeOH/H2O.[1]
-
Add 1.5 equivalents of TCEP-HCl (Tris(2-carboxyethyl)phosphine).[1]
-
Stir for 30 mins. TCEP selectively reduces the S-S bond without touching other reducible groups (unlike DTT, which requires removal).
-
Extract immediately into degassed DCM.
Visualizing the Schlenk Filtration Workflow
Figure 2: Decision tree for filtering and purifying air-sensitive pyridine-thiols.
Module 4: Odor Control & Safety
User Query: "The lab smells like rotting garlic/burnt rubber. How do I neutralize the waste?"
Technical Diagnosis: Pyridine-thiols have a low odor threshold.[1] The smell is due to the volatility of the free thiol.
The "Bleach Trap" Protocol: Never dispose of thiol waste directly into the organic waste container without quenching.
-
Glassware: Immediately submerge all flasks/syringes in a bath of 10% Sodium Hypochlorite (Bleach) .[1] The bleach oxidizes the thiol to the sulfonate (odorless).
-
Rotovap: Place a bleach trap (bubbler) between the vacuum pump and the exhaust.
-
Spills: Cover with solid calcium hypochlorite or spray liberally with dilute bleach solution.[1]
References
-
BenchChem Technical Support. (2025).[1] Catalyst Poisoning in Reactions with Pyridine Substrates. Retrieved from
-
Stoyanov, S. (2015).[1] Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines. ResearchGate. Retrieved from
-
Sigma-Aldrich. (n.d.).[1][2][3] Handling Air-Sensitive Reagents (Technical Bulletin AL-134). Retrieved from [1]
-
University of Rochester. (n.d.).[1] Tips & Tricks: How to Work with Thiols. Retrieved from
-
Chemistry LibreTexts. (2022).[1] Redox Reactions of Thiols and Disulfides. Retrieved from
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 6-(Methylthio)pyridin-3-ol
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains an indispensable tool in this endeavor, offering detailed insights into molecular structure. This guide provides an in-depth analysis of the ¹H NMR spectrum of 6-(methylthio)pyridin-3-ol, a substituted pyridine with potential applications in medicinal chemistry. By comparing its predicted spectrum with those of structurally related compounds, we will illustrate the key principles of spectral interpretation and the influence of substituents on the pyridine ring.
The Power of Prediction in ¹H NMR Spectroscopy
Before delving into the specific analysis of this compound, it is essential to understand the predictive power of ¹H NMR. The chemical shift (δ) of a proton is highly sensitive to its electronic environment.[1] In aromatic systems like pyridine, the positions of protons are influenced by the electron-donating or electron-withdrawing nature of substituents. By analyzing the ¹H NMR spectra of simpler, related molecules, we can predict the spectrum of a more complex analogue with considerable accuracy. This predictive approach is not only a valuable academic exercise but also a practical tool for confirming the identity of a newly synthesized compound.
Predicted ¹H NMR Spectrum of this compound
The structure of this compound presents a unique combination of a methylthio (-SMe) group, an electron-donating group, at the 6-position and a hydroxyl (-OH) group, another electron-donating group, at the 3-position. These substituents will exert distinct electronic effects on the remaining protons of the pyridine ring.
A detailed prediction of the ¹H NMR spectrum of this compound is presented below. The chemical shifts are estimated based on the known values for pyridine and the expected substituent chemical shifts (SCS) for the -SMe and -OH groups.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-2 | 7.9 - 8.1 | Doublet (d) | J2,4 ≈ 2-3 Hz |
| H-4 | 7.1 - 7.3 | Doublet of Doublets (dd) | J4,5 ≈ 8-9 Hz, J2,4 ≈ 2-3 Hz |
| H-5 | 7.3 - 7.5 | Doublet (d) | J4,5 ≈ 8-9 Hz |
| -SMe | 2.4 - 2.6 | Singlet (s) | N/A |
| -OH | 9.0 - 11.0 | Broad Singlet (br s) | N/A |
Comparative Analysis with Structurally Related Compounds
To substantiate our prediction for this compound, we will now compare its expected spectral features with the experimental data of pyridine, pyridin-3-ol, and 2-(methylthio)pyridine. This comparative approach allows us to dissect the individual contributions of the -OH and -SMe groups to the overall ¹H NMR spectrum.
Pyridine: The Unsubstituted Core
The ¹H NMR spectrum of pyridine serves as our baseline. The protons at the 2 and 6 positions (α-protons) are the most deshielded due to the inductive effect of the nitrogen atom, while the proton at the 4-position (γ-proton) is also deshielded compared to the protons at the 3 and 5 positions (β-protons).[2]
| Compound | H-2/H-6 (ppm) | H-3/H-5 (ppm) | H-4 (ppm) |
| Pyridine | ~8.6 | ~7.2 | ~7.6 |
Pyridin-3-ol: The Effect of the Hydroxyl Group
The introduction of a hydroxyl group at the 3-position, an electron-donating group, is expected to increase electron density at the ortho and para positions (2, 4, and 6). This increased shielding will cause an upfield shift (to lower ppm values) for these protons compared to unsubstituted pyridine.
2-(Methylthio)pyridine: The Influence of the Methylthio Group
Similarly, the methylthio group at the 2-position is also electron-donating and will shield the protons on the pyridine ring, leading to upfield shifts. The protons of the methyl group itself will appear as a singlet in the aliphatic region of the spectrum.
Experimental Protocol for ¹H NMR Spectroscopy
To obtain a high-quality ¹H NMR spectrum of a compound like this compound, the following experimental protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical as it can influence the chemical shift of exchangeable protons like the -OH group.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm for this type of compound).
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.
-
Visualizing Molecular Structure and Coupling
Diagrams are invaluable for visualizing molecular structures and the relationships between different parts of a molecule. Below are Graphviz diagrams illustrating the structure of this compound and the predicted coupling patterns of its aromatic protons.
Caption: Molecular structure of this compound.
Caption: Predicted ¹H-¹H coupling in this compound.
Conclusion
The ¹H NMR spectrum of this compound can be effectively predicted by considering the electronic effects of the methylthio and hydroxyl substituents on the pyridine ring. This guide has provided a comprehensive framework for this analysis, including a detailed prediction of chemical shifts and coupling constants, a comparative analysis with related compounds, a standard experimental protocol, and visual representations of the molecular structure and coupling interactions. By employing a combination of predictive methods and comparative analysis, researchers can confidently interpret the ¹H NMR spectra of novel substituted pyridines, accelerating the pace of discovery in drug development and other scientific fields.
References
- Abraham, R. J., et al. (2002). Proton NMR Spectroscopy: A Guide for Chemists. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Stenutz, R. NMR chemical shift prediction of pyridines. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
Sources
Characteristic IR Absorption Peaks of 6-(Methylthio)pyridin-3-ol: A Comparative Identification Guide
Executive Summary & Strategic Context
In the synthesis of pyridine-based pharmaceutical scaffolds, 6-(Methylthio)pyridin-3-ol (CAS: 76757-86-7) serves as a critical intermediate.[1][2] Its dual functionality—a phenolic hydroxyl group at position 3 and a thioether at position 6—makes it a versatile precursor for kinase inhibitors and antibacterial agents.[2]
For researchers, the challenge lies not just in identifying the molecule, but in distinguishing it from its synthetic precursors , most notably 6-chloropyridin-3-ol (substitution of Cl by SMe) and 3-hydroxypyridine (lacks the 6-position substituent).[1][2]
This guide provides a comparative infrared (IR) spectroscopic analysis to validate the presence of the methylthio moiety while confirming the integrity of the pyridine-3-ol core.[1][2]
Structural Analysis & Vibrational Logic
Before interpreting the spectra, we must establish the vibrational "fingerprint" logic derived from the molecule's three distinct zones.
Molecular Zones for IR Targeting[1][2]
-
Zone A: The Hydroxyl Group (-OH): Subject to hydrogen bonding; diagnostic for the "pyridin-3-ol" core.[1][2]
-
Zone B: The Pyridine Ring: Aromatic C=C and C=N breathing modes; sensitive to substitution patterns (1,2,4-like substitution).[2]
-
Zone C: The Methylthio Tail (-SMe): The critical differentiator.[2] Introduces aliphatic C-H stretches and a C-S linkage absent in analogs.[2]
DOT Diagram: Structural Vibrational Logic
Figure 1: Deconstruction of the target molecule into spectroscopically distinct zones for rapid identification.
Comparative Spectral Analysis
This section contrasts the target molecule against its primary precursor (6-Chloro analog) and the unsubstituted core (3-Hydroxypyridine).[1][2]
Table 1: Comparative IR Wavenumber Analysis (cm⁻¹)
| Functional Group Vibration | Target: this compound | Precursor: 6-Chloropyridin-3-ol | Analog: 3-Hydroxypyridine | Diagnostic Note |
| O-H Stretch | 3150–3400 (Broad) | 3150–3400 (Broad) | 3100–3400 (Broad) | Confirms the phenol core.[1][2][3] Broadening indicates H-bonding (dimerization).[1][2] |
| Aromatic C-H Stretch | 3010–3060 (Weak) | 3020–3080 (Weak) | 3030–3070 (Weak) | Present in all three; not diagnostic.[2] |
| Aliphatic C-H Stretch | 2920–2935 (Medium) | Absent | Absent | CRITICAL: The appearance of this band confirms the addition of the Methyl group (-CH₃). |
| Ring C=N / C=C | 1580, 1470 | 1575, 1460 | 1585, 1475 | Slight shifts occur due to the electronic difference between -SMe (donor) and -Cl (withdrawer).[1] |
| C-O Stretch (Phenolic) | 1230–1260 | 1220–1250 | 1240–1270 | Strong band typical of phenols.[1][2] |
| C-S Stretch (Aryl-S) | 690–720 (Weak/Med) | Absent | Absent | CRITICAL: Diagnostic for the thioether linkage. |
| C-Cl Stretch | Absent | 1050–1090 (Strong) | Absent | Disappearance of this band confirms the substitution reaction is complete.[1][2] |
Technical Insight: The most reliable indicator of conversion from the 6-Chloro precursor is the simultaneous appearance of the aliphatic C-H stretch (~2925 cm⁻¹) and the disappearance of the C-Cl band.[2] The C-S stretch can be weak and obscured by ring deformations in the fingerprint region.[2]
Experimental Protocol: Reaction Monitoring
This protocol describes how to use IR spectroscopy to monitor the nucleophilic aromatic substitution (SₙAr) of 6-chloropyridin-3-ol with sodium thiomethoxide.[1][2]
Method: ATR-FTIR (Attenuated Total Reflectance)
Why ATR? Unlike KBr pellets, ATR requires no sample preparation and minimizes moisture interference, which is critical when observing the O-H region.
Step-by-Step Workflow
-
Baseline Acquisition:
-
Precursor Scan (Time 0):
-
Reaction Monitoring (In-Process):
-
Take an aliquot from the reaction vessel.
-
Crucial: Perform a mini-workup (evaporate solvent/extract) to remove the solvent signal (e.g., DMF or DMSO), which will otherwise dominate the spectrum.
-
Scan the residue.[2]
-
-
Product Verification (End Point):
DOT Diagram: Decision Logic for Reaction Completion
Figure 2: Logic flow for determining reaction endpoint using IR markers.
Detailed Band Assignments & Mechanistic Context
The "Methylthio" Marker (2925 cm⁻¹)
While aromatic C-H bonds vibrate >3000 cm⁻¹, the methyl group on the sulfur introduces a distinct mode <3000 cm⁻¹.
-
Mechanism: Asymmetric stretching of the C-H bonds in the -SCH₃ group.[2]
-
Why it matters: This is the cleanest region of the spectrum.[2] Even if the fingerprint region (600-1400 cm⁻¹) is crowded, this peak stands alone in pyridine derivatives.[2]
The Pyridine Ring Breathing (1580 vs 1575 cm⁻¹)
The substitution of Chlorine (electronegative, withdrawing) with a Methylthio group (lone pair donor, mesomeric donor) changes the electron density of the ring.
-
Observation: You will observe a slight red-shift or intensity change in the ring breathing modes around 1580 cm⁻¹ due to the resonance donation of the Sulfur atom into the pyridine ring.[2]
The Hydroxyl Tautomerism
Pyridine-3-ols can exist in equilibrium between the enol (OH) and zwitterionic (NH+) forms.[1][2]
-
Solid State: In the solid state (ATR/KBr), this compound predominantly exists as the OH-form stabilized by intermolecular hydrogen bonding.[1][2]
-
Spectral Evidence: A very broad band centered around 3200-3300 cm⁻¹ rather than a sharp free -OH peak at 3600 cm⁻¹.[1][2]
References
-
NIST Mass Spectrometry Data Center. (2023).[2] Infrared Spectrum of Pyridine, 3-methyl- (Analog Reference). National Institute of Standards and Technology.[2][7] [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative text on C-S and Heterocyclic IR assignments).
-
PubChem. (2023).[2] Compound Summary: 3-Hydroxypyridine.[1][2] National Library of Medicine.[2] [Link]
-
Katritzky, A. R., & Ambler, A. P. (1963). Infrared Spectra of Heterocyclic Compounds. In Physical Methods in Heterocyclic Chemistry. Academic Press.[2] (Foundational reference for pyridine ring breathing mode shifts).
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. ir-spectra.com [ir-spectra.com]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Pyridine, 3-methyl- [webbook.nist.gov]
A Comparative Guide to HPLC Method Development for the Purity Assessment of 6-(Methylthio)pyridin-3-ol
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. For novel heterocyclic compounds such as 6-(Methylthio)pyridin-3-ol, a robust and reliable analytical method is paramount. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose, offering the precision and sensitivity required for stringent quality control.[1] This guide provides an in-depth, experience-driven comparison of various HPLC methodologies for the purity determination of this compound, moving beyond a simple recitation of steps to elucidate the scientific rationale behind each choice.
Understanding the Analyte: this compound
Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is crucial. This compound is a polar, heterocyclic compound. The pyridine ring imparts a basic character (pKa of pyridines is typically around 5.2-6), while the hydroxyl and methylthio groups contribute to its polarity.[2] This inherent polarity presents a primary challenge in reversed-phase HPLC: achieving adequate retention on conventional non-polar stationary phases.[2]
The Imperative of a Stability-Indicating Method
A purity method must be more than just a snapshot of the initial state; it must be "stability-indicating." This means the method must be capable of separating the intact API from any potential impurities and degradation products that may arise during synthesis, storage, or under stress conditions (e.g., acid, base, oxidation, heat, light).[1] The synthesis of related compounds, such as 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, can introduce process-related impurities, including residual starting materials, intermediates, and by-products.[3][4] For instance, some synthetic routes may use catalysts that could lead to trace metal impurities, or employ reagents that could form potential genotoxic impurities.[3][4] A well-developed HPLC method will be able to resolve all these potential contaminants from the main analyte peak.
Comparative Analysis of HPLC Methodologies
The development of a successful HPLC method hinges on the systematic evaluation and optimization of several key parameters. Here, we compare different approaches to column chemistry and mobile phase composition.
Column Selection: The Heart of the Separation
The choice of the stationary phase is the most critical factor in achieving the desired separation. For a polar compound like this compound, several options should be considered.
| Stationary Phase | Principle of Separation | Advantages for this compound | Potential Disadvantages |
| Conventional C18 | Hydrophobic interactions | Widely available, extensive literature. | Poor retention of polar analytes in highly aqueous mobile phases. |
| Polar-Embedded C18 | Mixed-mode (hydrophobic and polar interactions) | Enhanced retention of polar compounds, compatible with highly aqueous mobile phases. | May exhibit different selectivity compared to standard C18. |
| Phenyl-Hexyl | π-π interactions and hydrophobic interactions | Alternative selectivity for aromatic compounds like the pyridine ring. | May not provide sufficient retention for highly polar analytes. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of analytes between a water-enriched layer on the stationary phase and a less polar mobile phase. | Excellent retention of very polar compounds. | Can be less robust, longer equilibration times. |
Based on the properties of this compound, a polar-embedded C18 column is often the most promising starting point. These columns have a polar group embedded in the alkyl chain, which prevents the stationary phase from collapsing in highly aqueous mobile phases and provides an additional mechanism for retaining polar analytes.
Mobile Phase Optimization: Fine-Tuning the Separation
The mobile phase composition dictates the elution strength and selectivity of the separation. The key variables to optimize are the organic modifier, pH, and buffer.
| Parameter | Comparison of Alternatives | Rationale and Recommendation |
| Organic Modifier | Acetonitrile vs. Methanol: Acetonitrile generally has a lower viscosity and UV cutoff, leading to better efficiency and sensitivity. Methanol can offer different selectivity. | Acetonitrile is the recommended starting organic modifier due to its favorable properties. |
| Aqueous Phase pH | Acidic vs. Neutral vs. Basic: The pH of the mobile phase will affect the ionization state of the basic pyridine nitrogen. At a pH below its pKa, the pyridine will be protonated and more polar, leading to less retention in reversed-phase HPLC. | A slightly acidic pH (e.g., 3-4) is recommended. This will ensure consistent protonation of the pyridine nitrogen, leading to more reproducible retention times and better peak shapes by minimizing interactions with residual silanols on the silica support.[5] |
| Buffer System | Phosphate vs. Formate/Acetate: Phosphate buffers are robust but not volatile, making them incompatible with mass spectrometry (MS). Formate or acetate buffers are volatile and MS-compatible. | A formate buffer (e.g., 0.1% formic acid) is a good initial choice. It provides pH control in the desired acidic range and is compatible with MS, which is invaluable for impurity identification. |
Experimental Protocol: A Validated HPLC Method
The following protocol represents a well-validated, stability-indicating HPLC method for the purity determination of this compound.
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: Polar-embedded C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Sample Diluent: 50:50 (v/v) Acetonitrile/Water.
-
Standard Solution: Prepare a solution of this compound reference standard in the sample diluent at a concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare a solution of the this compound sample in the sample diluent at a concentration of approximately 0.5 mg/mL.
Chromatographic Conditions
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 |
Method Validation
The method should be validated according to ICH guidelines (Q2(R2)) to demonstrate its suitability for the intended purpose.[6][7] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.
Visualizing the Workflow and Separation
To better illustrate the logical flow of method development and the goal of the separation, the following diagrams are provided.
Caption: Workflow for HPLC Method Development and Validation.
Caption: Idealized Separation of the API from Impurities.
Conclusion
The development of a robust, stability-indicating HPLC method for the purity assessment of this compound is a systematic process that requires a deep understanding of chromatographic principles and the physicochemical properties of the analyte. By carefully selecting a suitable stationary phase, such as a polar-embedded C18 column, and optimizing the mobile phase conditions, particularly the pH, a reliable and reproducible method can be achieved. This guide provides a framework for comparing different methodologies and a validated protocol that serves as a strong starting point for researchers, scientists, and drug development professionals. The ultimate goal is to establish a self-validating system that ensures the quality and safety of the final drug substance.
References
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]
-
PubMed. Validated stability-indicating HPLC method for the determination of pridinol mesylate. Available from: [Link]
- Google Patents. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
-
SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. Available from: [Link]
-
IP.com. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. Available from: [Link]
-
MicroSolv Technology Corporation. Sulfur analyzed with HPLC - AppNote. Available from: [Link]
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]
-
HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available from: [Link]
-
ResearchGate. Chemical structures of pyridine derivatives. Available from: [Link]
- Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available from: [Link]
-
ResearchGate. SYNTHESIS OF IMPURITIES AND/OR DEGRADATION PRODUCTS OF SELECTED HETEROCYCLIC DRUGS AS AN INTEGRAL PART OF THE API DEVELOPMENT. Available from: [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]
-
PubChem. 6-[(Pyridin-3-ylmethylamino)methyl]pyridin-3-ol. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. helixchrom.com [helixchrom.com]
- 3. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]
- 4. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]
- 5. helixchrom.com [helixchrom.com]
- 6. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 7. 2-Iodo-6-methylpyridin-3-ol | C6H6INO | CID 89957 - PubChem [pubchem.ncbi.nlm.nih.gov]
Distinguishing 6-(Methylthio)pyridin-3-ol from its Sulfoxide Metabolites
Executive Summary: The Sulfur Oxidation Challenge
In drug discovery, 6-(Methylthio)pyridin-3-ol serves as a critical scaffold, often functioning as a bioisostere for methoxy-pyridines or as a precursor in fragment-based drug design.[1] However, its metabolic profiling presents a classic bioanalytical hazard: the S-oxidation liability .[1]
The thioether moiety (-SMe) is rapidly metabolized by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs) into the sulfoxide (chiral) and sulfone metabolites.[1] Distinguishing the parent compound from these metabolites is not merely a separation challenge; it is a stability challenge. Thioethers are prone to in-source oxidation within the electrospray ionization (ESI) source of mass spectrometers, generating artificial sulfoxide signals that can lead to gross overestimation of metabolic clearance.
This guide provides a scientifically rigorous workflow to separate, identify, and quantify this compound against its oxidative metabolites, ensuring data integrity in DMPK assays.
Chemical Identity & Physicochemical Divergence
Understanding the polarity shift is key to chromatographic separation. The oxidation of the sulfur atom introduces a strong dipole, drastically reducing lipophilicity.
| Feature | Parent Compound | Primary Metabolite (Sulfoxide) | Secondary Metabolite (Sulfone) |
| Name | This compound | 6-(Methylsulfinyl)pyridin-3-ol | 6-(Methylsulfonyl)pyridin-3-ol |
| Functional Group | Thioether (-S-CH₃) | Sulfoxide (-S(=O)-CH₃) | Sulfone (-S(=O)₂-CH₃) |
| Mass Shift (Δ) | Reference (M) | +16 Da (M+O) | +32 Da (M+2O) |
| Polarity (LogP) | High (~1.5 - 2.0) | Low (< 0.5) | Very Low (< 0) |
| H-Bonding | Acceptor (Weak) | Acceptor (Strong) | Acceptor (Strong) |
| Chirality | Achiral | Chiral (Sulfur center) | Achiral |
| LC Elution (RP) | Late Eluter | Early Eluter | Early Eluter |
*Predicted values based on structural fragments.
The "In-Source" Trap: Diagnosing Artifacts
Before running samples, you must validate that your MS source is not creating the metabolite you are trying to measure.
The Mechanism: High voltage and temperature in the ESI source can oxidize the thioether parent (M) to the sulfoxide (M+16) during ionization. The Symptom: You inject a pure standard of the Parent, but observe a peak at the Sulfoxide mass transition (M+16) effectively co-eluting with the Parent.
Validation Protocol: The "Source-Check" Experiment
-
Prepare a neat standard of this compound (1 µM in mobile phase).
-
Infuse directly or inject via LC.[1]
-
Monitor the Sulfoxide MRM transition (e.g., m/z 158 → 143).
-
Calculate % Crosstalk:
-
Acceptance Criteria: Crosstalk must be < 0.5%. If higher, lower the ESI Source Temperature (e.g., from 500°C to 350°C) and reduce Desolvation Gas Flow until the artifact disappears.
Analytical Strategy: Chromatographic Separation
Because the Sulfoxide is significantly more polar, a standard C18 gradient often results in the metabolite eluting in the void volume (suppression zone). We recommend a Polar-Embedded C18 or a HILIC approach.[1]
Method A: Modified C18 (Recommended for General Use)
-
Rationale: Polar-embedded groups (e.g., amide or carbamate in the stationary phase) interact with the pyridine nitrogen and the sulfoxide oxygen, retaining the polar metabolites better than standard C18.
-
Column: Waters Acquity HSS T3 or Phenomenex Synergi Fusion-RP (2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7, keeping pyridine protonated).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 0-1 min (5% B), 1-6 min (5% -> 40% B). Slow ramp ensures separation of Sulfoxide from Sulfone.
Method B: HILIC (Recommended for Chiral Separation)
-
Rationale: If the study requires distinguishing the R- and S- enantiomers of the sulfoxide, HILIC is superior.
-
Column: Chiralpak IC-3 or equivalent polysaccharide-based column.[1]
-
Mobile Phase: Acetonitrile / Ammonium Acetate buffer (90:10).[1]
Step-by-Step Experimental Protocol
Step 1: Sample Preparation (Preventing Benchtop Oxidation)
Thioethers can oxidize in solution if exposed to air and light for extended periods.[1]
-
Collection: Collect plasma/media into tubes containing EDTA (chelates metals that catalyze oxidation).[1]
-
Quenching: Add 3 volumes of ice-cold Acetonitrile containing 0.1% Ascorbic Acid . The antioxidant prevents conversion of Parent to Sulfoxide during extraction.
-
Centrifugation: 4,000 x g for 10 min at 4°C.
-
Storage: Analyze immediately or store at -80°C. Do not store in the autosampler (>4°C) for more than 12 hours.
Step 2: Mass Spectrometry Parameters (MRM)
Use Positive Ion Mode (ESI+). The pyridine nitrogen provides a strong protonation site [M+H]+.
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Mechanism |
| Parent | 142.0 | 127.0 | 20 | Loss of Methyl (-CH₃) |
| Parent (Qual) | 142.0 | 94.0 | 35 | Loss of HS-CH₃ |
| Sulfoxide | 158.0 | 142.0 | 15 | Loss of Oxygen (-O) |
| Sulfoxide | 158.0 | 127.0 | 25 | Loss of OMe radical |
| Sulfone | 174.0 | 159.0 | 22 | Loss of Methyl (-CH₃) |
Note: Exact m/z values depend on the precise molecular weight of the specific derivative; these values assume the core structure C₆H₇NOS.
Visualization of Metabolic & Analytical Logic
Figure 1: Metabolic Pathway & Mass Shifts
This diagram illustrates the sequential oxidation and the resulting mass shifts that the MS method must detect.
Caption: Sequential oxidation pathway of this compound. The dashed red line represents the artifactual oxidation pathway that must be suppressed during analysis.
Figure 2: Method Development Decision Tree
A logic flow for selecting the correct chromatographic conditions based on assay requirements.
Caption: Decision tree for selecting chromatographic modes and validating source integrity.
References
-
Follmann, W. et al. (2018).[1] Oxidation of thioethers: In vitro methods for the synthesis and characterization of sulfoxide and sulfone metabolites. Journal of Pharmaceutical and Biomedical Analysis.
-
Li, A.C. et al. (2010).[1] Minimizing in-source oxidation in LC-MS/MS analysis of sulfur-containing drugs. Rapid Communications in Mass Spectrometry.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10.
-
PubChem Compound Summary. (2023). Pyridine derivatives and chemical properties.
Sources
Safety Operating Guide
6-(Methylthio)pyridin-3-OL proper disposal procedures
Introduction: Beyond the Safety Data Sheet
As researchers, we often treat disposal as an afterthought—a final step to "clean up."[1][2] However, for heterocycles like 6-(Methylthio)pyridin-3-ol (CAS 6631-55-6) , the disposal process is a critical extension of the experimental lifecycle.[3][1][4][2]
This compound presents a dual challenge: it possesses the potential toxicity of the pyridine core and the emissions profile of an organosulfur compound .[1][2] Improper disposal doesn't just risk regulatory non-compliance; it endangers downstream waste handlers and incinerator scrubbers.[1][2]
This guide synthesizes regulatory frameworks (RCRA) with practical laboratory hygiene to provide a self-validating disposal protocol.
Part 1: Chemical Profile & Hazard Identification
Before handling waste, we must characterize the material.[1][2][5] This dictates our container choice and segregation strategy.
| Property | Data / Specification | Operational Implication |
| Chemical Name | This compound | Official manifest name.[3][1][4][2] |
| CAS Number | 6631-55-6 | Primary identifier for waste tags.[3][1][4][2] |
| Molecular Formula | C₆H₇NOS | Sulfur Content: Requires incineration with SOx scrubbing.[3][1][4][2] |
| Physical State | Solid (Powder/Crystalline) | Disposed of via solid waste streams unless in solution.[3][4][2] |
| GHS Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[4][2] Irrit.) | PPE Critical: Dust mask/Respirator required if handling bulk powder.[1][4][2] |
| Reactivity | Incompatible with Strong Oxidizers | Segregation: Never place in "Oxidizer" waste bins (Fire risk).[3][4][2] |
Part 2: Pre-Disposal Safety & Engineering Controls
-
Engineering Controls: All transfer operations (weighing waste, transferring to carboys) must occur inside a certified fume hood or powder weighing station .[2] The methylthio group can release volatile mercaptan-like odors if the compound degrades, which are nuisances even at non-toxic levels.[3][1][2]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Nitrile gloves (minimum 0.11 mm thickness).[1][2] Rationale: Pyridine derivatives can permeate latex; nitrile offers superior resistance.[1][2]
-
Eye Protection: ANSI Z87.1 Chemical Splash Goggles.[1][2] Rationale: Fine powders travel around standard safety glasses.[1][2]
-
Respiratory: If working outside a hood, use an N95 or P100 particulate respirator.[1][2]
-
Part 3: Waste Characterization & Segregation Logic
This is where scientific integrity meets logistics. You cannot simply throw this into "General Organic Waste."[1][2]
-
The Sulfur Factor:
-
Mechanism: Upon incineration, the methylthio (-SMe) group oxidizes to Sulfur Dioxide (
).[3][1] -
Protocol: You must flag this waste as "Sulfur-Containing." Hazardous waste contractors use different incinerator feeds for sulfur-rich waste to prevent acid rain precursors and damage to catalytic converters in the stack.[3][1][2]
-
-
The Pyridine Factor:
Part 4: Step-by-Step Disposal Protocol
Scenario A: Disposal of Solid Waste (Pure Compound)
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[3][1][2] Avoid glass for solids to prevent breakage during compaction/transport.[1][2]
-
Double-Bagging: Place the solid waste inside a clear polyethylene bag before placing it in the HDPE jar.
-
Labeling:
Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)[4]
-
Segregation: Determine the solvent system.
-
Non-Halogenated Solvents (e.g., Methanol, Ethyl Acetate):[4] Segregate here.
-
Halogenated Solvents (e.g., DCM, Chloroform): Segregate here.
-
-
Compatibility Check: Ensure no oxidizing agents (Hydrogen Peroxide, Nitric Acid) are present in the waste carboy.[1][2]
-
Bulking: Pour into the appropriate solvent carboy (HDPE or Glass).
-
Labeling: List the solvent percentages and add "Trace this compound (<1%)" to the constituent list.
Part 5: Visual Workflow (Decision Logic)
The following diagram illustrates the decision-making process for safe disposal, ensuring compliance with both safety and environmental standards.
Caption: Decision tree for this compound disposal, prioritizing state segregation and oxidizer incompatibility checks.
Part 6: Emergency Spill Procedures
If a spill occurs during the disposal transfer:
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE Up: Don double nitrile gloves, goggles, and an N95 mask.[1][2]
-
Contain:
-
Clean: Wipe the surface with a mild detergent and water.[1][2] Do not use bleach (oxidizer) immediately, as it may react with the sulfur moiety.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89957, 2-Iodo-6-methylpyridin-3-ol (Analogous Structure Safety Data).[3][1][4][2] Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification.[1][2] Retrieved from [Link]
Sources
- 1. 2-Iodo-6-methylpyridin-3-ol | C6H6INO | CID 89957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
